(R)-VT104
Description
Properties
Molecular Formula |
C25H19F3N2O |
|---|---|
Molecular Weight |
420.4 g/mol |
IUPAC Name |
N-[(1S)-1-pyridin-2-ylethyl]-5-[4-(trifluoromethyl)phenyl]naphthalene-2-carboxamide |
InChI |
InChI=1S/C25H19F3N2O/c1-16(23-7-2-3-14-29-23)30-24(31)19-10-13-22-18(15-19)5-4-6-21(22)17-8-11-20(12-9-17)25(26,27)28/h2-16H,1H3,(H,30,31)/t16-/m0/s1 |
InChI Key |
AAZUPSFRSHFTGV-INIZCTEOSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC=N1)NC(=O)C2=CC3=C(C=C2)C(=CC=C3)C4=CC=C(C=C4)C(F)(F)F |
Canonical SMILES |
CC(C1=CC=CC=N1)NC(=O)C2=CC3=C(C=C2)C(=CC=C3)C4=CC=C(C=C4)C(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
(R)-VT104: A Deep Dive into the Structure-Activity Relationship of a Novel TEAD Palmitoylation Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-VT104 is a potent, orally bioavailable small molecule inhibitor that targets the TEA Domain (TEAD) family of transcription factors. These transcription factors are the final downstream effectors of the Hippo signaling pathway, a critical regulator of organ size, cell proliferation, and apoptosis.[1][2] In many cancers, the Hippo pathway is dysregulated, leading to the activation of the transcriptional co-activators YAP and TAZ.[1][2] YAP/TAZ bind to TEADs to drive the expression of genes that promote tumor growth and metastasis.[1] VT104 disrupts this process by inhibiting the auto-palmitoylation of TEADs, a post-translational modification essential for their interaction with YAP/TAZ.[1][2][3][4][5][6] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying biological pathways and experimental workflows.
Mechanism of Action
VT104 is a pan-TEAD inhibitor, meaning it targets all four TEAD isoforms (TEAD1-4).[1][2] Its mechanism of action revolves around the inhibition of TEAD auto-palmitoylation.[1][3][5] This process involves the covalent attachment of a palmitate molecule to a conserved cysteine residue within the central lipid-binding pocket of the TEAD protein.[1] This modification is crucial for the subsequent binding of YAP and TAZ. By occupying this lipid-binding pocket, VT104 prevents palmitoylation, thereby disrupting the formation of the YAP/TAZ-TEAD transcriptional complex and inhibiting the expression of downstream target genes.[1]
Structure-Activity Relationship (SAR)
Detailed quantitative structure-activity relationship (SAR) data for a broad series of this compound analogs is not extensively available in the public domain. However, a descriptive SAR can be derived from the comparison of VT104 with its related compounds, VT103 and the enantiomeric pair VT106 and VT107.
VT104 is an analog of VT102 with improved potency and oral pharmacokinetics. It exhibits broader inhibition of TEAD isoforms compared to the more TEAD1-selective inhibitor, VT103.[6] VT104 and VT107, which is the more active enantiomer of its pair, inhibit the palmitoylation of both endogenous TEAD1 and TEAD3 proteins.[6] VT107 is also the most potent inhibitor of endogenous TEAD4 palmitoylation.[6] In contrast, VT106, the other enantiomer, shows weak inhibition of TEAD1 and TEAD3 palmitoylation and has no effect on TEAD4.[6] This stereospecificity highlights the importance of the chiral center in the interaction with the TEAD lipid-binding pocket.
A more soluble analog of VT104, named VT105, was utilized in X-ray crystallography experiments to elucidate the binding mode.[1]
| Compound | Target TEAD Isoforms | Potency/Activity Description |
| This compound | Pan-TEAD (TEAD1, TEAD3 primarily) | Potent inhibitor of TEAD auto-palmitoylation with strong anti-proliferative effects.[3][6] |
| VT103 | TEAD1 selective | Selectively inhibits TEAD1 palmitoylation.[6] |
| VT107 | Pan-TEAD (TEAD1, TEAD3, TEAD4) | The most potent pan-TEAD inhibitor of the series, effectively blocking palmitoylation of TEAD1, TEAD3, and TEAD4.[6] |
| VT106 | Weak TEAD1, TEAD3 | Enantiomer of VT107 with significantly weaker activity.[6] |
| VT105 | (Not specified) | A more soluble analog of VT104 used for structural studies.[1] |
Quantitative Data
The anti-proliferative activity of VT104 has been evaluated in a panel of mesothelioma cell lines, demonstrating a range of potencies. The GI50 (concentration for 50% growth inhibition) values highlight the differential sensitivity of various cell lines to TEAD inhibition.
| Cell Line | GI50 (nM) |
| NCI-H226 | 16 |
| ACC-MESO-1 | 20 |
| NCI-H2373 | 26 |
| NCI-H2052 | 33 |
| ZL34 | 46 |
| SDM103T2 | 60 |
| JU77 | 70 |
| Mero-48a | 98 |
| ZL55 | 101 |
| Mero-14 | 124 |
| ONE58 | 135 |
| Mero-83 | 214 |
| ZL5 | 236 |
| Mero-82 | 243 |
| Mero-95 | 303 |
| Mero-41 | 984 |
| ACC-MESO-4 | 1098 |
| SPC111 | 1945 |
| SPC212 | >3000 |
| NO36 | >3000 |
| Mero-84 | >3000 |
| Mero-25 | >3000 |
| NCI-H28 | >3000 |
| NCI-H2452 | >3000 |
| MSTO-211H | >3000 |
| HMMME | >3000 |
Data sourced from the Chemical Probes Portal.[1]
In vivo studies in a human mesothelioma NCI-H226 CDX model demonstrated that VT104 has strong antitumor efficacy.[1]
Experimental Protocols
Cell-Based TEAD Palmitoylation Assay
This assay is designed to measure the ability of a compound to inhibit the palmitoylation of TEAD proteins within a cellular context.
Methodology:
-
Cell Culture and Transfection: HEK293T cells are cultured and transfected with a plasmid expressing Myc-tagged full-length TEAD1, TEAD2, TEAD3, or TEAD4 protein.[1]
-
Compound Treatment: The transfected cells are incubated overnight with an alkyne-palmitate metabolic label in the presence of the test compound (e.g., VT104) or DMSO as a control.[1]
-
Immunoprecipitation: The cells are lysed, and the Myc-TEAD protein is immunoprecipitated using an anti-Myc antibody.[1]
-
Click Chemistry: The immunoprecipitated TEAD protein, now labeled with alkyne-palmitate, is subjected to a click chemistry reaction with an azide-biotin probe.[3] This covalently attaches biotin to the palmitoylated TEAD.
-
Detection: The samples are resolved by SDS-PAGE and transferred to a membrane for Western blotting. The biotinylated (palmitoylated) TEAD is detected using streptavidin conjugated to horseradish peroxidase (HRP), and the total amount of immunoprecipitated TEAD is detected with an anti-Myc antibody.[1]
-
Analysis: The level of TEAD palmitoylation is quantified by measuring the streptavidin signal relative to the total TEAD signal.
Cell Proliferation Assay (Mesothelioma Cell Lines)
This assay determines the effect of a compound on the proliferation of cancer cells.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Probe VT104 | Chemical Probes Portal [chemicalprobes.org]
- 3. mdpi.com [mdpi.com]
- 4. Structure-based discovery of a novel small-molecule inhibitor of TEAD palmitoylation with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. VT104 | YAP/TAZ Inhibitor | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
The Emergence of (R)-VT104: A Technical Guide to a Novel Hippo Pathway Inhibitor
For Researchers, Scientists, and Drug Development Professionals
The Hippo signaling pathway, a critical regulator of organ size and tissue homeostasis, has long been an elusive target in oncology.[1][2][3] Its dysregulation, often leading to the nuclear translocation and activation of the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif), is a key driver in various cancers.[4][5] A novel small molecule, (R)-VT104, has emerged as a potent and selective inhibitor of this pathway, offering a promising new therapeutic avenue. This technical guide provides an in-depth overview of this compound, its mechanism of action, preclinical data, and the experimental protocols utilized in its evaluation.
Core Concepts: The Hippo Pathway and its Dysregulation in Cancer
The Hippo pathway is a complex signaling cascade that ultimately controls the activity of the transcriptional co-activators YAP and TAZ.[3] In its "on" state, a core kinase complex phosphorylates YAP and TAZ, leading to their cytoplasmic sequestration and degradation.[3][5] When the pathway is "off," unphosphorylated YAP and TAZ translocate to the nucleus, where they bind to TEAD (transcriptional enhanced associated domain) family transcription factors to drive the expression of genes involved in cell proliferation and survival.[1][4]
Mutations in upstream components of the Hippo pathway, such as the NF2 gene encoding the Merlin protein, are common in several cancers, including malignant mesothelioma.[1] This leads to constitutive activation of YAP/TAZ-TEAD, promoting tumor growth.[1]
This compound: A Pan-TEAD Inhibitor Targeting Auto-Palmitoylation
This compound is a potent, orally bioavailable small molecule that represents a novel class of Hippo pathway inhibitors.[6][7][8] Its mechanism of action is unique in that it does not directly target the YAP/TAZ-TEAD protein-protein interaction. Instead, it prevents the auto-palmitoylation of TEAD transcription factors.[1][9] This lipid modification is crucial for the stable interaction between TEAD and YAP/TAZ. By binding to the central lipid pocket of TEAD proteins, this compound effectively blocks this interaction and subsequent gene transcription.[1][4] As a pan-TEAD inhibitor, it targets all four TEAD isoforms (TEAD1-4).[4]
Quantitative Preclinical Data
The preclinical efficacy of this compound has been demonstrated in various in vitro and in vivo models. The following tables summarize the key quantitative data.
In Vitro Anti-proliferative Activity of VT104
| Cell Line | NF2 Status | GI50 (nM) |
| NCI-H226 | Deficient | 16 |
| NCI-H2373 | Deficient | 26 |
| Mero-48a | Deficient | 98 |
| SDM103T2 | Deficient | 60 |
| NCI-H2052 | Deficient | 33 |
| ACC-MESO-1 | Deficient | 20 |
| ZL34 | Deficient | 46 |
| JU77 | Deficient | 70 |
| Mero-95 | - | 303 |
| ZL55 | - | 101 |
| ZL5 | - | 236 |
| Mero-82 | - | 243 |
| ONE58 | - | 135 |
| Mero-14 | - | 124 |
| Mero-83 | - | 214 |
| Mero-41 | - | 984 |
| SPC111 | - | 1945 |
| ACC-MESO-4 | - | 1098 |
| SPC212 | Wild-type | >3000 |
| NO36 | Wild-type | >3000 |
| Mero-84 | Wild-type | >3000 |
| Mero-25 | Wild-type | >3000 |
| NCI-H28 | Wild-type | >3000 |
| NCI-H2452 | Wild-type | >3000 |
| MSTO-211H | Wild-type | >3000 |
| HMMME | Wild-type | >3000 |
Data sourced from The Chemical Probes Portal.[4]
In Vivo Efficacy of VT104 in NCI-H226 Mesothelioma Xenograft Model
| Treatment Group (Oral, Once Daily) | Tumor Growth Inhibition (TGI) | Significance (p-value) | Effect on Body Weight |
| 1 mg/kg | 87.12% | < 0.001 | No effect |
| 3 mg/kg | 102.49% (Regression) | < 0.001 | No effect |
| 10 mg/kg | 103.67% (Regression) | < 0.001 | Stopped gaining weight |
Data from a study on small molecule inhibitors of TEAD auto-palmitoylation.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key experimental protocols used in the evaluation of this compound.
Cell Proliferation Assay (GI50 Determination)
-
Cell Culture: Malignant mesothelioma cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The following day, cells are treated with a serial dilution of this compound (e.g., 0 to 3 µM).[4]
-
Incubation: Cells are incubated with the compound for a specified period (e.g., 4 days).[10]
-
Viability Assessment: Cell viability is assessed using a commercially available assay, such as the alamarBlue™ cell viability reagent.[10]
-
Data Analysis: The fluorescence or absorbance is measured, and the data is normalized to vehicle-treated controls. The GI50 (concentration that inhibits cell growth by 50%) is calculated using non-linear regression analysis.
In Vivo Tumor Growth Inhibition Study
-
Animal Model: Female immunodeficient mice (e.g., NOD/SCID or NIH-III nude mice) are used.[11]
-
Tumor Implantation: Human mesothelioma cells (e.g., 5 x 10^6 NCI-H226 cells) are implanted subcutaneously into the flanks of the mice.[1][11]
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment and vehicle control groups. This compound is formulated in a suitable vehicle (e.g., 5% DMSO + 10% Solutol + 85% D5W) and administered orally once daily.[1]
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size. Tumor growth inhibition is calculated.
Analysis of Hippo Pathway Target Gene Expression (qPCR)
-
Sample Collection: Tumors from treated and control animals are harvested.
-
RNA Extraction: Total RNA is extracted from the tumor tissue using a suitable kit.
-
cDNA Synthesis: First-strand cDNA is synthesized from the RNA.
-
Quantitative PCR (qPCR): qPCR is performed using primers specific for Hippo pathway target genes (e.g., CTGF and CYR61) and a housekeeping gene for normalization.[1]
-
Data Analysis: The relative expression of the target genes is calculated using the delta-delta Ct method.
Signaling Pathways and Experimental Workflows
Visualizing complex biological pathways and experimental procedures is essential for a clear understanding. The following diagrams, generated using the DOT language, illustrate the Hippo signaling pathway, the mechanism of this compound action, and a typical experimental workflow.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Frontiers | Safety Considerations in the Development of Hippo Pathway Inhibitors in Cancers [frontiersin.org]
- 3. The history and regulatory mechanism of the Hippo pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Probe VT104 | Chemical Probes Portal [chemicalprobes.org]
- 5. Recent Therapeutic Approaches to Modulate the Hippo Pathway in Oncology and Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. VT-104 | Others 11 | 2417718-25-1 | Invivochem [invivochem.com]
- 8. VT104 | YAP/TAZ Inhibitor | TargetMol [targetmol.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Identification of resistance mechanisms to small-molecule inhibition of TEAD-regulated transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pre-clinical activity of PR-104 as monotherapy and in combination with sorafenib in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of (R)-VT104: A Pan-TEAD Inhibitor Targeting the Hippo Pathway
A Technical Guide for Drug Development Professionals
Abstract
(R)-VT104 has emerged as a potent, orally bioavailable small molecule inhibitor targeting the transcriptional activity of the TEA Domain (TEAD) family of transcription factors. As a critical downstream effector of the Hippo signaling pathway, the YAP/TAZ-TEAD complex is a key driver of cell proliferation, survival, and tumorigenesis in various cancers. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of this compound, a pan-TEAD inhibitor that functions by blocking the auto-palmitoylation necessary for TEAD activity. This document consolidates key quantitative data, outlines detailed experimental protocols, and visualizes the underlying biological and experimental frameworks, serving as a comprehensive resource for researchers and scientists in the field of oncology and drug development.
Introduction: The Hippo Pathway and the Role of TEAD
The Hippo signaling pathway is a crucial regulator of organ size, tissue homeostasis, and cell fate.[1] Its dysregulation is frequently implicated in the development and progression of various cancers.[1] The primary downstream effectors of this pathway are the transcriptional co-activators Yes-associated protein (YAP) and transcriptional co-activator with PDZ-binding motif (TAZ).[1] When the Hippo pathway is inactive, YAP and TAZ translocate to the nucleus, where they associate with the TEAD family of transcription factors (TEAD1-4) to drive the expression of genes involved in cell proliferation and survival.[1][2] In cancers with mutations in upstream Hippo pathway components, such as Neurofibromatosis Type 2 (NF2), the constitutive activation of the YAP/TAZ-TEAD complex becomes a primary oncogenic driver.[2] This has made the TEADs attractive, albeit challenging, therapeutic targets.[2]
This compound is a novel therapeutic agent designed to inhibit the function of all four TEAD proteins.[1] It represents a significant advancement in the effort to therapeutically target the Hippo pathway.
Mechanism of Action of this compound
This compound exerts its inhibitory effect by preventing the auto-palmitoylation of TEAD proteins.[1][3] This post-translational modification is essential for the stability and transcriptional activity of TEADs. By binding to a central lipid pocket within the TEAD protein, this compound blocks this critical step, thereby disrupting the interaction between TEAD and its co-activators YAP and TAZ.[1][4] This ultimately leads to the suppression of TEAD-dependent gene transcription and a subsequent reduction in tumor cell proliferation and growth.[3][5]
Below is a diagram illustrating the Hippo signaling pathway and the mechanism of this compound's intervention.
Caption: Hippo signaling pathway and the inhibitory mechanism of this compound.
Discovery and Synthesis
This compound was developed through the optimization of earlier lead compounds, such as VT102, to improve potency and pharmacokinetic properties.[2] While the precise, step-by-step synthesis protocol for this compound is proprietary, the general synthesis is understood to be based on established procedures for creating its analogs.[2]
Chemical Structure:
-
Chemical Name: N-[(1S)-1-(2-Pyridinyl)ethyl]-5-[4-(trifluoromethyl)phenyl]-2-naphthalenecarboxamide
-
Molecular Formula: C25H19F3N2O[5]
-
Molecular Weight: 420.43 g/mol [3]
Preclinical Data
In Vitro Activity
This compound has demonstrated potent and selective activity against cancer cell lines with dysregulated Hippo signaling, particularly those with NF2 mutations.
Table 1: In Vitro Anti-proliferative Activity of this compound in Mesothelioma Cell Lines [1]
| Cell Line | NF2 Status | GI50 (nM) |
| NCI-H226 | Deficient | 16 |
| NCI-H2373 | Deficient | 26 |
| NCI-H2052 | Deficient | 33 |
| ZL34 | Deficient | 46 |
| SDM103T2 | Deficient | 60 |
| JU77 | Deficient | 70 |
| Mero-48a | Deficient | 98 |
| Mero-95 | Deficient | 303 |
| Mero-41 | Wild-Type | 984 |
| ACC-MESO-4 | Wild-Type | 1098 |
| SPC111 | Wild-Type | 1945 |
| NCI-H28 | Wild-Type | >3000 |
| MSTO-211H | Wild-Type | >3000 |
In Vivo Efficacy
Oral administration of this compound has shown significant anti-tumor activity in preclinical xenograft models of mesothelioma.
Table 2: In Vivo Efficacy of this compound in NCI-H226 Xenograft Model [2]
| Treatment Group (Oral, Once Daily) | Tumor Growth Inhibition (TGI) | Body Weight Effect |
| 3 mg/kg | 102.49% (Regression) | No effect |
| 10 mg/kg | 103.67% (Regression) | Ceased gain |
Pharmacokinetic Properties
This compound exhibits excellent oral bioavailability and a long half-life in mice, making it a suitable candidate for clinical development.
Table 3: Pharmacokinetic Parameters of this compound in Mice [2]
| Parameter | Value |
| Oral Bioavailability (F) | 78% |
| Half-life (T1/2) | 24.2 hours |
Key Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of these findings. Below are methodologies for key assays used in the characterization of this compound.
Cell-Based TEAD Palmitoylation Assay
This assay is designed to measure the ability of this compound to inhibit the palmitoylation of endogenous TEAD proteins within a cellular context.
Caption: Workflow for the cell-based TEAD palmitoylation assay.
Protocol:
-
Cell Culture: HEK293T cells are cultured to an appropriate confluency.
-
Compound Treatment: Cells are treated with varying concentrations of this compound or a DMSO vehicle control for a specified duration.
-
Cell Lysis: Cells are harvested and lysed. The supernatant is collected after centrifugation.[2]
-
Immunoprecipitation: The cell lysate is incubated with anti-TEAD antibodies (e.g., for TEAD1 and TEAD3) to capture the target proteins. Protein A/G beads are then used to precipitate the antibody-protein complexes.[2]
-
Washing and Elution: The beads are washed to remove non-specific binding, and the TEAD proteins are eluted.
-
Immunoblotting: The eluted proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies to detect the levels of palmitoylated and total TEAD.
Cell Proliferation Assay (CellTiter-Glo®)
This assay quantifies the effect of this compound on the viability and proliferation of cancer cell lines.
Protocol:
-
Cell Seeding: Mesothelioma cell lines are seeded in 96-well plates.
-
Compound Addition: A 10-point, three-fold serial dilution of this compound is added to the wells, with a top concentration typically around 3 µM.[2]
-
Incubation: Cells are incubated with the compound for a period of 3 to 6 days.
-
Luminescent Assay: The CellTiter-Glo® Luminescent Cell Viability Assay kit is used according to the manufacturer's protocol.[5] This reagent measures ATP levels, which correlate with the number of viable cells.
-
Data Analysis: Luminescence is measured, and dose-response curves are generated to calculate the GI50 (concentration for 50% growth inhibition) values.[5]
In Vivo Xenograft Studies
These studies assess the anti-tumor efficacy of this compound in a living organism.
Caption: Workflow for in vivo xenograft efficacy studies.
Protocol:
-
Cell Implantation: NF2-deficient mesothelioma cells (e.g., NCI-H226) are implanted subcutaneously into immunocompromised mice.[5]
-
Tumor Establishment: Tumors are allowed to grow to a specified size.
-
Randomization and Dosing: Mice are randomized into groups and treated orally with this compound at various doses (e.g., 0.3-10 mg/kg) or a vehicle control.[5][6]
-
Monitoring: Tumor volume and mouse body weight are measured regularly throughout the study.
-
Pharmacodynamic Analysis: In some studies, after a few doses, tumors may be harvested to measure the downregulation of Hippo pathway target genes like CTGF and CYR61 via qPCR, confirming target engagement.[5]
-
Efficacy Endpoint: The study continues until a predefined endpoint is reached (e.g., a specific tumor volume in the control group). Tumor growth inhibition is then calculated.
Conclusion and Future Directions
This compound is a potent and selective pan-TEAD inhibitor with a well-defined mechanism of action and promising preclinical anti-tumor activity, particularly in cancers with a dysregulated Hippo pathway. Its excellent oral bioavailability and long half-life position it as a strong candidate for clinical investigation. The data and protocols summarized in this guide provide a foundational understanding for researchers and drug developers working to advance novel therapies for challenging malignancies like mesothelioma. Future work will likely focus on clinical trials to establish the safety and efficacy of this compound in human patients, both as a monotherapy and in combination with other targeted cancer therapies.[5]
References
(R)-VT104 Target Engagement Studies: A Technical Guide
(R)-VT104 is a potent, selective, and orally bioavailable small molecule inhibitor of the TEA Domain (TEAD) family of transcription factors. It represents a promising therapeutic agent for cancers driven by the Hippo-YAP/TAZ signaling pathway, particularly those with mutations in the NF2 gene, such as malignant mesothelioma. This technical guide provides an in-depth overview of the target engagement studies for this compound, designed for researchers, scientists, and drug development professionals.
Mechanism of Action: Disrupting the YAP/TAZ-TEAD Interaction
The Hippo signaling pathway is a critical regulator of organ size and tissue homeostasis. Its dysregulation often leads to uncontrolled cell proliferation and cancer. The downstream effectors of this pathway are the transcriptional co-activators Yes-associated protein (YAP) and Transcriptional co-activator with PDZ-binding motif (TAZ). When the Hippo pathway is inactive, YAP and TAZ translocate to the nucleus and bind to the TEAD family of transcription factors (TEAD1-4). This complex then drives the expression of genes that promote cell growth, proliferation, and survival.
A key post-translational modification required for the interaction between YAP/TAZ and TEAD is the auto-palmitoylation of TEAD proteins. This compound exerts its inhibitory effect by binding to the central lipid pocket of TEAD, thereby blocking this auto-palmitoylation process. This prevents the formation of the functional YAP/TAZ-TEAD transcriptional complex, leading to the downregulation of target gene expression and subsequent inhibition of tumor growth.[1][2][3]
Quantitative Data
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: Biochemical and Cellular Potency of this compound
| Assay Type | Target | Value | Reference |
| YAP Reporter Assay | YAP/TAZ-TEAD | IC50: 10.4 nM | [4] |
| Thermal Shift Assay (TSA) | TEAD1 | ΔTm: 8.6 °C | [1] |
Table 2: Anti-proliferative Activity of this compound in Mesothelioma Cell Lines
| Cell Line | NF2 Status | GI50 (nM) | Reference |
| NCI-H226 | Deficient | 16 | [1] |
| NCI-H2373 | Mutant | 26 | [1] |
| NCI-H2052 | Deficient | 33 | [1] |
| ACC-MESO-1 | - | 20 | [1] |
| ZL34 | - | 46 | [1] |
| SDM103T2 | - | 60 | [1] |
| JU77 | - | 70 | [1] |
| Mero-48a | - | 98 | [1] |
| Mero-95 | - | 303 | [1] |
| ZL55 | - | 101 | [1] |
| Mero-82 | - | 243 | [1] |
| ONE58 | - | 135 | [1] |
| Mero-14 | - | 124 | [1] |
| Mero-83 | - | 214 | [1] |
| Mero-41 | - | 984 | [1] |
| SPC111 | - | 1945 | [1] |
| ACC-MESO-4 | - | 1098 | [1] |
| SPC212 | Wild-type | >3000 | [1] |
| NO36 | Wild-type | >3000 | [1] |
| Mero-84 | Wild-type | >3000 | [1] |
| Mero-25 | Wild-type | >3000 | [1] |
| NCI-H28 | Wild-type | >3000 | [1] |
| NCI-H2452 | Wild-type | >3000 | [1] |
| MSTO-211H | Wild-type | >3000 | [1] |
| HMMME | Wild-type | >3000 | [1] |
Table 3: In Vivo Efficacy of this compound in NCI-H226 Xenograft Model
| Dose (mg/kg, p.o.) | Dosing Schedule | Tumor Growth Inhibition (%) | Effect on Body Weight | Reference |
| 1 | Once daily | 87.12 | No effect | [5] |
| 3 | Once daily | 102.49 | No effect | [5] |
| 10 | Once daily | 103.67 | Stopped gaining weight | [5] |
Table 4: Pharmacokinetic Properties of this compound in Mice
| Parameter | Value | Reference |
| Oral Bioavailability (F) | 78% | [5] |
| Half-life (T1/2) | 24.2 hours | [5] |
Experimental Protocols
Detailed methodologies for key target engagement studies are provided below.
Cell-Based TEAD Palmitoylation Assay
This assay is used to determine the ability of this compound to inhibit the palmitoylation of TEAD proteins within a cellular context.
Methodology:
-
Cell Culture and Transfection: HEK293T cells are cultured and transfected with plasmids expressing MYC-tagged full-length TEAD1, TEAD2, TEAD3, or TEAD4.
-
Compound and Probe Incubation: Transfected cells are incubated overnight with this compound at various concentrations in the presence of an alkyne-palmitate metabolic probe.
-
Immunoprecipitation: TEAD proteins are immunoprecipitated from cell lysates using an anti-MYC antibody.
-
Click Chemistry: The alkyne-palmitate probe incorporated into TEAD is conjugated to an azide-biotin tag via a copper-catalyzed click reaction.
-
Detection: The level of palmitoylated TEAD is detected by Western blotting using streptavidin-HRP, which binds to the biotin tag. Total TEAD levels are assessed using a TEAD-specific antibody as a loading control.
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method to verify direct target engagement in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Methodology:
-
Cell Treatment: Intact cells or cell lysates are incubated with this compound or a vehicle control.
-
Heat Shock: The samples are heated to a range of temperatures to induce protein denaturation and aggregation.
-
Lysis and Separation: Cells are lysed, and the soluble protein fraction is separated from the precipitated aggregates by centrifugation.
-
Detection: The amount of soluble TEAD protein remaining at each temperature is quantified by Western blotting or other protein detection methods.
-
Data Analysis: A melting curve is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve in the presence of this compound indicates target engagement.
YAP/TAZ-TEAD Reporter Assay
This assay quantifies the transcriptional activity of the YAP/TAZ-TEAD complex and is used to determine the potency of inhibitors like this compound.
Methodology:
-
Cell Line: A stable cell line (e.g., HEK293) is engineered to express a luciferase reporter gene under the control of a TEAD-responsive promoter (e.g., 8xGTIIC). A constitutively expressed Renilla luciferase can be used for normalization.
-
Compound Treatment: The reporter cells are treated with a dilution series of this compound.
-
Lysis and Luminescence Measurement: After an incubation period, the cells are lysed, and the firefly and Renilla luciferase activities are measured using a luminometer.
-
Data Analysis: The firefly luciferase signal is normalized to the Renilla signal to control for cell viability and transfection efficiency. The IC50 value is calculated from the dose-response curve.
Co-Immunoprecipitation (Co-IP)
Co-IP is performed to demonstrate that this compound disrupts the physical interaction between YAP/TAZ and TEAD proteins in cells.
Methodology:
-
Cell Treatment: Cells (e.g., NCI-H2373 or NCI-H226) are treated with this compound or a vehicle control for a specified time (e.g., 4 or 24 hours).[5]
-
Cell Lysis: Cells are lysed in a buffer that preserves protein-protein interactions.[2]
-
Immunoprecipitation: The cell lysate is incubated with an antibody specific to one of the proteins in the complex (e.g., anti-TEAD). The antibody-protein complexes are then captured using Protein A/G beads.
-
Washing and Elution: The beads are washed to remove non-specifically bound proteins, and the immunoprecipitated proteins are eluted.
-
Western Blotting: The eluted samples are analyzed by Western blotting using antibodies against the other protein in the complex (e.g., anti-YAP and anti-TAZ) to detect the co-precipitated proteins. A decrease in the amount of co-precipitated protein in the this compound-treated sample indicates disruption of the interaction.[5]
References
- 1. VT104 | YAP | TargetMol [targetmol.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Small Molecule Inhibitors of TEAD Auto-palmitoylation Selectively Inhibit Proliferation and Tumor Growth of NF2-deficient Mesothelioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. embopress.org [embopress.org]
- 5. Probe VT104 | Chemical Probes Portal [chemicalprobes.org]
(R)-VT104: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-VT104 is a potent, orally bioavailable small molecule inhibitor of the TEA Domain (TEAD) family of transcription factors.[1][2][3] As a pan-TEAD inhibitor, it disrupts the interaction between TEAD proteins and their co-activators, YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif), which are the downstream effectors of the Hippo signaling pathway.[2][3][4] This inhibition is achieved by blocking the auto-palmitoylation of TEADs, a critical post-translational modification for their function.[2][3][4] Dysregulation of the Hippo pathway is implicated in various cancers, making this compound a valuable tool for cancer research and a potential therapeutic agent.[5][6][7] This technical guide provides an in-depth overview of the chemical properties, solubility, and mechanism of action of this compound.
Chemical Properties
This compound is a white to off-white solid powder.[8] Its chemical structure and key identifying information are detailed below.
| Property | Value |
| IUPAC Name | N-[(1S)-1-(2-Pyridinyl)ethyl]-5-[4-(trifluoromethyl)phenyl]-2-naphthalenecarboxamide |
| Molecular Formula | C₂₅H₁₉F₃N₂O[2][8] |
| Molecular Weight | 420.43 g/mol [2][3] |
| CAS Number | 2417718-26-2 (for R-isomer) |
| Appearance | White to off-white solid powder[8] |
| Purity | ≥98% (HPLC) |
Solubility
The solubility of this compound has been determined in several common laboratory solvents. It exhibits good solubility in organic solvents like DMSO and ethanol but is insoluble in water.[2] The varying solubility values reported in DMSO may be attributed to different experimental conditions, such as temperature and the use of techniques like sonication to aid dissolution.[3]
| Solvent | Concentration |
| DMSO | 10 mM |
| 30 mg/mL (71.36 mM)[3] | |
| 42.04 mg/mL (100 mM) | |
| 84 mg/mL (~199.8 mM)[2] | |
| Ethanol | 21.02 mg/mL (50 mM) |
| 84 mg/mL[2] | |
| Water | Insoluble[2] |
Experimental Protocols
General Protocol for Determining Solubility
While specific experimental details for this compound are not publicly available, a general kinetic solubility assay protocol, commonly used in drug discovery, is outlined below. This method typically involves preparing a concentrated stock solution in DMSO, followed by serial dilutions into an aqueous buffer to determine the concentration at which precipitation occurs.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microtiter plates
-
Automated liquid handler
-
Plate reader capable of nephelometry or UV-Vis spectroscopy
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilutions: In a 96-well plate, perform serial dilutions of the this compound stock solution with DMSO to create a range of concentrations.
-
Addition to Aqueous Buffer: Transfer a small, fixed volume of each DMSO solution to a corresponding well in a new 96-well plate containing PBS (pH 7.4). The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours) with gentle shaking.
-
Measurement:
-
Nephelometry: Measure the turbidity of each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.
-
UV-Vis Spectroscopy: Alternatively, centrifuge the plate to pellet any precipitate and measure the absorbance of the supernatant at a wavelength where this compound has maximum absorbance.
-
In Vivo Formulation Preparation
A general method for preparing an in vivo formulation for oral administration is as follows. Specific ratios may need to be optimized depending on the desired final concentration and vehicle composition.
Materials:
-
This compound
-
DMSO
-
PEG300
-
Tween 80
-
Sterile water or saline
Procedure:
-
Dissolve the required amount of this compound in DMSO to create a concentrated stock solution.
-
Add PEG300 to the DMSO stock solution and mix until clear.
-
Add Tween 80 to the mixture and mix until clear.
-
Finally, add sterile water or saline to the desired final volume and mix thoroughly. The solution should be prepared fresh for immediate use.
Mechanism of Action: Hippo Signaling Pathway
This compound exerts its biological effects by targeting the Hippo signaling pathway, a key regulator of organ size, cell proliferation, and apoptosis.[5][6][7] In a simplified view, when the Hippo pathway is "on," a kinase cascade leads to the phosphorylation of the transcriptional co-activators YAP and TAZ. Phosphorylated YAP/TAZ are sequestered in the cytoplasm and targeted for degradation. When the Hippo pathway is "off," unphosphorylated YAP/TAZ translocate to the nucleus and bind to TEAD transcription factors, driving the expression of genes that promote cell growth and proliferation.
This compound acts by inhibiting the auto-palmitoylation of TEAD proteins. This lipid modification is essential for the stable interaction between TEAD and YAP/TAZ. By preventing palmitoylation, this compound disrupts the formation of the TEAD-YAP/TAZ transcriptional complex, thereby inhibiting the expression of downstream target genes.
Caption: The Hippo Signaling Pathway and the inhibitory action of this compound.
Experimental Workflow: TEAD Palmitoylation Assay
A common method to assess the effect of this compound on TEAD palmitoylation is a cell-based assay using a chemical reporter.
Caption: A typical workflow for a cell-based TEAD palmitoylation assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. VT104 | YAP/TAZ Inhibitor | TargetMol [targetmol.com]
- 4. Probe VT104 | Chemical Probes Portal [chemicalprobes.org]
- 5. Hippo signaling pathway - Wikipedia [en.wikipedia.org]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. biorbyt.com [biorbyt.com]
- 8. VT-104 | Others 11 | 2417718-25-1 | Invivochem [invivochem.com]
(R)-VT104 role in YAP/TAZ-TEAD complex
An In-depth Technical Guide on the Role of (R)-VT104 in the YAP/TAZ-TEAD Complex
Introduction
The Hippo signaling pathway is a critical, evolutionarily conserved cascade that governs organ size and tissue homeostasis by regulating cell proliferation, apoptosis, and stem cell functions[1][2]. Dysregulation of this pathway is implicated in various cancers, where its downstream effectors, the transcriptional co-activators Yes-associated protein (YAP) and Transcriptional co-activator with PDZ-binding motif (TAZ), become constitutively active[1][3]. In their active state, YAP and TAZ translocate to the nucleus and form a complex with the TEA Domain (TEAD) family of transcription factors (TEAD1-4)[4][5][6]. This complex drives the expression of genes that promote cell proliferation, survival, and tumorigenesis, making the YAP/TAZ-TEAD interaction a compelling target for cancer therapy[6][7]. This compound is a potent, selective, and orally bioavailable small molecule inhibitor developed to disrupt this oncogenic complex[7][8][9]. This document provides a comprehensive technical overview of this compound's mechanism of action, supported by quantitative data and detailed experimental protocols.
Mechanism of Action of this compound
This compound functions as a pan-TEAD inhibitor, targeting all four TEAD family members (TEAD1-4)[6]. Its mechanism is not to directly block the protein-protein interaction surface between YAP/TAZ and TEAD. Instead, it employs a more nuanced approach by targeting a critical post-translational modification required for TEAD's function: auto-palmitoylation[6][7].
TEAD transcription factors possess a central lipid-binding pocket. This compound binds non-covalently within this pocket, which prevents the auto-palmitoylation of a highly conserved cysteine residue[6][7]. This palmitoylation is essential for the stable interaction between TEAD and its co-activators YAP and TAZ. By blocking this lipid modification, this compound effectively disrupts the formation and stability of the oncogenic YAP/TAZ-TEAD transcriptional complex, leading to the downregulation of target gene expression and subsequent inhibition of tumor cell proliferation[6][7]. Studies comparing enantiomers, such as VT106 and VT107, have demonstrated that this inhibitory activity is stereospecific, highlighting the specificity of the more potent enantiomer for the TEAD lipid pocket[7].
Quantitative Data
The efficacy of this compound and its analogs has been quantified through various in vitro and in vivo studies.
Table 1: In Vitro Anti-proliferative Activity of VT104
This table summarizes the half-maximal growth inhibition (GI50) concentrations of VT104 in a panel of human mesothelioma cell lines, many of which harbor mutations in the Hippo pathway (e.g., NF2 mutations).
| Cell Line | GI50 (nM)[6] |
| NCI-H226 | 16 |
| ACC-MESO-1 | 20 |
| NCI-H2373 | 26 |
| NCI-H2052 | 33 |
| ZL34 | 46 |
| SDM103T2 | 60 |
| JU77 | 70 |
| Mero-48a | 98 |
| ZL55 | 101 |
| ONE58 | 135 |
| Mero-83 | 214 |
| ZL5 | 236 |
| Mero-82 | 243 |
| Mero-95 | 303 |
| ACC-MESO-4 | 1098 |
| SPC111 | 1945 |
| SPC212 | >3000 |
| MSTO-211H | >3000 |
Table 2: In Vivo Efficacy of VT104 in a Xenograft Model
This table details the significant anti-tumor activity of orally administered VT104 in a human mesothelioma (NCI-H226) cell-derived xenograft (CDX) mouse model.
| Compound | Dose (mg/kg, p.o., daily) | Tumor Growth Inhibition (TGI) % | Outcome[7] |
| VT104 | 1 | 87.12% | Significant growth block |
| VT104 | 3 | 102.49% | Tumor regression |
| VT104 | 10 | 103.67% | Tumor regression |
Note: TGI > 100% indicates tumor regression.
Table 3: Clinical Trial Data for a First-in-Class TEAD Inhibitor
While clinical data for VT104 itself is not publicly detailed in the provided results, the first-in-class TEAD inhibitor VT3989, which targets the same mechanism, has shown promising early signals in a Phase I trial for patients with advanced solid tumors, primarily mesothelioma.
| Compound | Phase | Patient Population | Key Outcomes[10][11] |
| VT3989 | I | Advanced solid tumors (primarily mesothelioma) | Confirmed partial responses (PRs) observed in patients with mesothelioma. Stable disease (SD) was the best response for 34 patients with measurable disease. Responses were seen in patients with and without NF2 mutations. Common adverse events included albuminuria and peripheral edema, which were generally reversible[10][11]. |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound.
Co-Immunoprecipitation (Co-IP) for YAP-TEAD Interaction
This assay is used to demonstrate that this compound disrupts the physical interaction between YAP/TAZ and TEAD proteins within the cell[3].
Objective: To immunoprecipitate endogenous TEAD1 and probe for the co-precipitation of YAP, comparing vehicle-treated cells to this compound-treated cells.
Methodology:
-
Cell Culture and Treatment: Plate NF2-mutant mesothelioma cells (e.g., NCI-H2373) and allow them to adhere. Treat cells with either vehicle (e.g., DMSO) or varying concentrations of this compound for 4 to 24 hours[7].
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells on ice using a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors[12][13]. Scrape the cells and collect the lysate.
-
Lysate Clearing: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new pre-chilled tube[14].
-
Immunoprecipitation:
-
Add a specific primary antibody against TEAD1 to the cleared lysate. Incubate for 2-4 hours or overnight at 4°C with gentle rotation to form the antibody-antigen complex[7].
-
Add Protein A/G-coupled magnetic or agarose beads to the lysate and incubate for an additional 1-2 hours at 4°C to capture the immune complexes[15][16].
-
-
Washing: Pellet the beads using a magnetic rack or centrifugation. Discard the supernatant. Wash the beads 3-5 times with cold lysis buffer to remove non-specifically bound proteins[16].
-
Elution: Elute the bound proteins from the beads by resuspending them in SDS-PAGE loading buffer and boiling for 5-10 minutes.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against YAP and TEAD1 to detect the presence and amount of each protein in the immunocomplex[3][7]. A reduction in the YAP signal in the this compound-treated lane indicates disruption of the interaction.
TEAD-Responsive Luciferase Reporter Assay
This cell-based assay quantifies the transcriptional activity of the YAP/TAZ-TEAD complex.
Objective: To measure the dose-dependent inhibition of TEAD-driven luciferase expression by this compound.
Methodology:
-
Cell Transfection: Co-transfect HEK293T or another suitable cell line with two plasmids:
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound or vehicle control. Incubate for an additional 12-24 hours[7][19].
-
Cell Lysis: Wash cells with PBS and add passive lysis buffer[20].
-
Luminometry:
-
Transfer a portion of the cell lysate to an opaque 96-well plate.
-
Use a dual-luciferase reporter assay system. First, inject the firefly luciferase substrate and measure the luminescence.
-
Second, inject the Stop & Glo® reagent to quench the firefly reaction and activate the Renilla luciferase, then measure its luminescence[21][22].
-
-
Data Analysis: For each well, normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized activity against the log of the this compound concentration to determine the IC50 value[19].
Chromatin Immunoprecipitation Sequencing (ChIP-seq)
ChIP-seq is a powerful method to identify the genome-wide DNA binding sites of TEAD and to determine how this compound treatment affects this binding landscape[23].
Objective: To map TEAD binding sites across the genome and assess changes upon this compound treatment.
Methodology:
-
Cross-linking: Treat cells (e.g., H226) with vehicle or this compound. Add formaldehyde directly to the culture medium to cross-link proteins to DNA. Quench the reaction with glycine[23].
-
Cell Lysis and Chromatin Shearing: Harvest and lyse the cells to isolate the nuclei. Shear the chromatin into fragments of 200-600 bp using sonication or enzymatic digestion[24].
-
Immunoprecipitation:
-
Incubate the sheared chromatin overnight at 4°C with a ChIP-grade antibody specific for a TEAD family member (e.g., pan-TEAD)[25]. An IgG antibody should be used as a negative control.
-
Add Protein A/G beads to capture the antibody-chromatin complexes.
-
-
Washing and Elution: Wash the beads extensively to remove non-specifically bound chromatin. Elute the immunoprecipitated complexes from the beads.
-
Reverse Cross-linking: Reverse the formaldehyde cross-links by heating the eluate in the presence of high salt. Treat with RNase A and Proteinase K to remove RNA and protein[26].
-
DNA Purification: Purify the ChIP DNA using spin columns or phenol-chloroform extraction.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified ChIP DNA. This involves end-repair, A-tailing, and ligation of sequencing adapters. Perform high-throughput sequencing on a platform like Illumina[23][27].
-
Data Analysis: Align the sequencing reads to a reference genome. Use peak-calling algorithms (e.g., MACS2) to identify regions of significant enrichment (TEAD binding sites). Compare the peak profiles between vehicle- and this compound-treated samples to identify sites where TEAD binding is lost or reduced.
References
- 1. The history and regulatory mechanism of the Hippo pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hippo signaling pathway - Wikipedia [en.wikipedia.org]
- 3. Assays Used for Discovering Small Molecule Inhibitors of YAP Activity in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Probe VT104 | Chemical Probes Portal [chemicalprobes.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. VT104 | YAP/TAZ Inhibitor | TargetMol [targetmol.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. onclive.com [onclive.com]
- 11. aacrmeetingnews.org [aacrmeetingnews.org]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. assaygenie.com [assaygenie.com]
- 14. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
- 15. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 16. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 17. Pipeline to evaluate YAP-TEAD inhibitors indicates TEAD inhibition represses NF2-mutant mesothelioma | Life Science Alliance [life-science-alliance.org]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. Identification of Celastrol as a Novel YAP-TEAD Inhibitor for Cancer Therapy by High Throughput Screening with Ultrasensitive YAP/TAZ–TEAD Biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. med.emory.edu [med.emory.edu]
- 21. Luciferase Reporter Assays to Determine YAP/TAZ Activity in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Luciferase Reporter Assays to Determine YAP/TAZ Activity in Mammalian Cells | Springer Nature Experiments [experiments.springernature.com]
- 23. Chromatin Immunoprecipitation Sequencing (ChIP-Seq) [sapac.illumina.com]
- 24. bosterbio.com [bosterbio.com]
- 25. ChIP-seq Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 26. Role of ChIP-seq in the discovery of transcription factor binding sites, differential gene regulation mechanism, epigenetic marks and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Transcription Factor Binding Site Mapping Using ChIP-Seq - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for (R)-VT104 In Vitro Assays
(R)-VT104 , a potent and selective small molecule inhibitor, targets the TEA Domain (TEAD) family of transcription factors by preventing their auto-palmitoylation. This inhibition disrupts the interaction between TEAD and the transcriptional co-activators YAP and TAZ, key effectors of the Hippo signaling pathway.[1][2][3] The aberrant activation of the Hippo pathway is a known driver in various cancers, making this compound a valuable tool for cancer research and a potential therapeutic agent.[2][4] These application notes provide detailed protocols for key in vitro assays to characterize the activity of this compound.
Signaling Pathway
The Hippo signaling pathway is a critical regulator of organ size and tissue homeostasis.[3] When the pathway is active, a kinase cascade leads to the phosphorylation of YAP and TAZ, resulting in their cytoplasmic sequestration.[4] In instances of pathway inactivation, such as through mutations in the NF2 gene, unphosphorylated YAP and TAZ translocate to the nucleus.[2][5] In the nucleus, YAP/TAZ bind to TEAD transcription factors to drive the expression of genes that promote cell proliferation and survival.[2][5] this compound exerts its effect by binding to the central lipid pocket of TEAD, thereby inhibiting its auto-palmitoylation, a post-translational modification essential for the YAP/TAZ-TEAD interaction.[2][3]
References
- 1. selleckchem.com [selleckchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Probe VT104 | Chemical Probes Portal [chemicalprobes.org]
- 4. Recent Therapeutic Approaches to Modulate the Hippo Pathway in Oncology and Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of YAP/TAZ-driven TEAD activity prevents growth of NF2-null schwannoma and meningioma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (R)-VT104 in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-VT104, also known as VT104, is a potent and orally bioavailable small molecule inhibitor of the Hippo signaling pathway.[1][2] It functions by selectively targeting the auto-palmitoylation of Transcriptional Enhanced Associate Domain (TEAD) proteins, which are key downstream effectors of the Hippo pathway.[3][4] This inhibition disrupts the interaction between TEAD and the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif), preventing the transcription of genes involved in cell proliferation and survival.[3][4] Dysregulation of the Hippo pathway, particularly through mutations in the NF2 gene, is implicated in the development of various cancers, including mesothelioma and schwannoma.[2][5] Preclinical studies in mouse xenograft models have demonstrated the anti-tumor efficacy of this compound in these cancer types.[2][5]
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in mouse xenograft models based on published preclinical data.
Mechanism of Action: Hippo Signaling Pathway
The Hippo pathway is a critical signaling cascade that regulates organ size and tissue homeostasis. In a simplified representation, when the pathway is "on," a kinase cascade leads to the phosphorylation and cytoplasmic sequestration of YAP and TAZ. Conversely, when the pathway is "off" (e.g., due to mutations in NF2), unphosphorylated YAP and TAZ translocate to the nucleus, where they bind to TEAD transcription factors to drive the expression of pro-proliferative and anti-apoptotic genes. This compound acts by inhibiting the auto-palmitoylation of TEAD, a post-translational modification essential for its stability and interaction with YAP/TAZ. This disruption effectively blocks the oncogenic signaling mediated by the YAP/TAZ-TEAD complex.
Quantitative Data Summary
The following table summarizes the reported dosages and corresponding anti-tumor efficacy of this compound in various mouse xenograft models.
| Xenograft Model | Cell Line | Mouse Strain | This compound Dosage (mg/kg) | Administration Route | Dosing Schedule | Outcome | Reference |
| Mesothelioma | NCI-H226 | Not Specified | 0.3, 1, 3 | Oral | Daily | Dose-dependent tumor growth inhibition. 3 mg/kg resulted in tumor regression (TGI = 102.49%). | [5][6] |
| Mesothelioma | NCI-H226 | Not Specified | 10 | Oral | Daily | Tumor regression (TGI = 103.67%), but associated with a lack of body weight gain. | [5] |
| Schwannoma | NF2-deficient genetically engineered model | Periostin-Cre; Nf2flox/flox | 10 | Oral Gavage | Daily for 21 days | Significant decrease in tumor cell proliferation. | [4] |
| Hepatocellular Carcinoma | MET+CTNNB1-S45Y HTVI | Not Specified | 10 | Not Specified | Daily for 6 weeks | Strongly inhibited HCC development. | [2] |
*TGI: Tumor Growth Inhibition. A TGI of >100% indicates tumor regression.
Experimental Protocols
Preparation of this compound for Oral Administration
This protocol describes the preparation of a dosing solution for oral gavage in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Solutol HS 15 (or Kolliphor HS-15)
-
5% Dextrose in water (D5W) or sterile water
-
Sterile conical tubes
-
Pipettes and sterile tips
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in DMSO. The concentration will depend on the final desired dosing concentration. For example, to prepare a 1 mg/mL final solution, a 20X stock in DMSO could be made.
-
Vehicle Preparation: The commonly used vehicle consists of 5% DMSO, 10% Solutol HS 15, and 85% D5W.[5][7]
-
Dosing Solution Formulation:
-
In a sterile conical tube, add the required volume of Solutol HS 15.
-
Add the calculated volume of the this compound DMSO stock solution to the Solutol HS 15 and mix thoroughly.
-
Slowly add the D5W to the mixture while vortexing or stirring to ensure a homogenous suspension.
-
-
Final Concentration: The final concentration of the dosing solution should be calculated to deliver the desired dose in a volume of approximately 100-200 µL per mouse.
-
Storage and Use: It is recommended to prepare the dosing solution fresh daily. If short-term storage is necessary, store at 4°C and protect from light. Before administration, bring the solution to room temperature and vortex to ensure homogeneity.
NCI-H226 Mesothelioma Xenograft Model Protocol
This protocol outlines the establishment and treatment of an NCI-H226 subcutaneous xenograft model.
Materials and Reagents:
-
NCI-H226 human mesothelioma cell line
-
Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
6-8 week old female athymic nude mice (e.g., BALB/c nude)
-
Matrigel®
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS), sterile
-
This compound dosing solution
-
Calipers for tumor measurement
-
Animal handling and injection equipment
Experimental Workflow:
Procedure:
-
Cell Culture: Culture NCI-H226 cells in the recommended medium until they reach 70-80% confluency.
-
Cell Preparation for Injection:
-
Harvest cells using Trypsin-EDTA and wash with sterile PBS.
-
Perform a cell count and assess viability (should be >90%).
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 107 cells/mL.[3]
-
-
Tumor Implantation:
-
Subcutaneously inject 100 µL of the cell suspension (1 x 106 cells) into the right flank of each mouse.[3]
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, begin measuring tumor dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width2) / 2.
-
-
Randomization and Treatment:
-
When the average tumor volume reaches a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or vehicle daily via oral gavage at the desired dosages.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
The primary endpoint is typically tumor growth inhibition (TGI), calculated as: %TGI = [1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)] x 100.
-
Ethical endpoints should be established, such as a maximum tumor volume or signs of morbidity.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).
-
NF2-Deficient Schwannoma Model
For NF2-deficient schwannoma, genetically engineered mouse models (GEMMs) such as the Periostin-Cre; Nf2flox/flox model are often used, as they more accurately recapitulate the human disease.[4] In these models, tumor development is spontaneous. Treatment with this compound would typically begin after a certain age or upon detection of tumors. The administration and monitoring procedures would be similar to those described for the xenograft model, with endpoints focused on changes in tumor proliferation (e.g., via EdU incorporation assays) or tumor volume as assessed by imaging techniques.[4]
Concluding Remarks
This compound has demonstrated significant anti-tumor activity in preclinical mouse models of cancers with a dysregulated Hippo pathway. The protocols provided herein offer a framework for conducting in vivo studies to further evaluate the efficacy and mechanism of action of this promising therapeutic agent. Researchers should adapt these protocols to their specific experimental needs and adhere to all institutional animal care and use guidelines.
References
- 1. A murine model of neurofibromatosis type 2 that accurately phenocopies human schwannoma formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. NCI-H226 Xenograft Model - Altogen Labs [altogenlabs.com]
- 4. Inhibition of YAP/TAZ-driven TEAD activity prevents growth of NF2-null schwannoma and meningioma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NCI-H226 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. VT-104 | Others 11 | 2417718-25-1 | Invivochem [invivochem.com]
Application Notes and Protocols for (R)-VT104 in NF2-Deficient Mesothelioma Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of (R)-VT104, a potent and selective TEAD auto-palmitoylation inhibitor, in preclinical research targeting NF2-deficient mesothelioma. The accompanying protocols offer detailed methodologies for key experiments to evaluate the efficacy and mechanism of action of this compound.
Introduction
Malignant mesothelioma is an aggressive cancer strongly associated with asbestos exposure, with limited therapeutic options. A significant subset of these tumors harbors inactivating mutations in the Neurofibromatosis type 2 (NF2) gene, which encodes the tumor suppressor protein Merlin.[1] Loss of functional Merlin leads to the dysregulation of the Hippo signaling pathway, resulting in the constitutive activation of the transcriptional coactivators YAP and TAZ.[1] Nuclear YAP/TAZ associate with TEAD transcription factors to drive the expression of genes that promote cell proliferation and survival.[1]
This compound is a small molecule inhibitor that targets the Hippo pathway by preventing the auto-palmitoylation of TEAD proteins. This covalent modification is essential for the interaction between TEAD and YAP/TAZ. By inhibiting this process, this compound effectively disrupts the YAP/TAZ-TEAD transcriptional program, leading to the suppression of tumor growth in NF2-deficient mesothelioma models.[2][3]
Mechanism of Action
This compound is a pan-TEAD inhibitor that binds to the central lipid pocket of TEAD transcription factors (TEAD1-4), preventing their auto-palmitoylation. This disruption of the YAP/TAZ-TEAD interaction inhibits the transcription of downstream target genes involved in cell proliferation and survival, such as CTGF and CYR61.[2][3]
Figure 1: Mechanism of action of this compound in the Hippo pathway.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of this compound in NF2-deficient mesothelioma models.
Table 1: In Vitro Activity of this compound in Mesothelioma Cell Lines
| Cell Line | NF2 Status | This compound GI50 (nM) |
| NCI-H226 | Deficient | 16 |
| NCI-H2373 | Deficient | 26 |
| Mero-48a | Deficient | 98 |
| SDM103T2 | Deficient | 60 |
| NCI-H2052 | Deficient | 33 |
Data sourced from publicly available information.
Table 2: In Vivo Efficacy of this compound in an NF2-Deficient Mesothelioma Xenograft Model (NCI-H226)
| Treatment Group | Dose (mg/kg, p.o., once daily) | Tumor Growth Inhibition (%) |
| Vehicle | - | 0 |
| This compound | 1 | 87.12 |
| This compound | 3 | 102.49 (regression) |
| This compound | 10 | 103.67 (regression) |
Data represents significant antitumor activity.[2]
Experimental Protocols
Detailed protocols for key experiments to evaluate this compound are provided below.
Preparation of this compound
For In Vitro Studies:
-
Prepare a stock solution of this compound in DMSO. For example, a 10 mM stock solution.
-
Store the stock solution at -20°C or -80°C for long-term storage.
-
For cell-based assays, dilute the stock solution in the appropriate cell culture medium to the desired final concentrations. The final DMSO concentration in the culture medium should typically be less than 0.1% to avoid solvent toxicity.
For In Vivo Studies:
-
This compound can be formulated for oral gavage. A common vehicle is a mixture of 5% DMSO, 10% Solutol, and 85% D5W (5% dextrose in water).[2]
-
Alternatively, a formulation in corn oil can be prepared.[3]
-
The formulation should be prepared fresh daily.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of mesothelioma cell lines.
Materials:
-
NF2-deficient mesothelioma cell lines (e.g., NCI-H226)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed mesothelioma cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cells to attach.
-
Prepare serial dilutions of this compound in culture medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include vehicle control wells (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).
Figure 2: Workflow for the cell viability (MTT) assay.
Protocol 2: Quantitative Real-Time PCR (qPCR)
This protocol is for measuring the effect of this compound on the expression of YAP/TAZ target genes.
Materials:
-
NF2-deficient mesothelioma cells
-
6-well cell culture plates
-
This compound
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
qPCR master mix (e.g., SYBR Green Master Mix)
-
Primers for target genes (CTGF, CYR61) and a housekeeping gene (GAPDH or ACTB)
-
Real-time PCR system
Procedure:
-
Seed mesothelioma cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at various concentrations for 24 hours.
-
Extract total RNA from the cells using an RNA extraction kit according to the manufacturer's instructions.
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
Set up the qPCR reaction with the qPCR master mix, cDNA template, and forward and reverse primers for each target gene and the housekeeping gene.
-
Perform the qPCR reaction using a real-time PCR system with a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and relative to the vehicle-treated control.
Protocol 3: Western Blot Analysis
This protocol is for assessing the effect of this compound on the levels of Hippo pathway proteins.
Materials:
-
NF2-deficient mesothelioma cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-YAP, anti-p-YAP, anti-TEAD, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat mesothelioma cells with this compound as described for the qPCR experiment.
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like GAPDH.
Protocol 4: In Vivo Xenograft Study
This protocol describes the establishment of an NF2-deficient mesothelioma xenograft model and the evaluation of this compound efficacy.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
NF2-deficient mesothelioma cells (e.g., NCI-H226)
-
Matrigel (optional)
-
This compound formulation for oral gavage
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject 1-5 x 10^6 NCI-H226 cells, resuspended in PBS or a mixture of PBS and Matrigel, into the flank of each mouse.
-
Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or the vehicle control daily via oral gavage.
-
Measure the tumor volume with calipers 2-3 times per week using the formula: Volume = (length x width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue the treatment for a predetermined period (e.g., 21-28 days) or until the tumors in the control group reach a maximum allowed size.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, pharmacodynamics).
Figure 3: Workflow for an in vivo xenograft study.
Conclusion
This compound represents a promising therapeutic agent for the treatment of NF2-deficient mesothelioma by targeting the dysregulated Hippo-YAP/TAZ-TEAD signaling axis. The provided application notes and protocols offer a framework for researchers to further investigate the potential of this compound and similar compounds in preclinical settings. These studies are crucial for advancing our understanding of this devastating disease and for the development of novel, targeted therapies.
References
Application Note: Detecting TEAD Palmitoylation Inhibition by (R)-VT104
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. pnas.org [pnas.org]
- 3. Recent Therapeutic Approaches to Modulate the Hippo Pathway in Oncology and Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hippo Signaling at the Hallmarks of Cancer and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of resistance mechanisms to small-molecule inhibition of TEAD-regulated transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. VT104 | YAP/TAZ Inhibitor | TargetMol [targetmol.com]
- 9. VT-104 | Others 11 | 2417718-25-1 | Invivochem [invivochem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A Decade of Click Chemistry in Protein Palmitoylation: Impact on Discovery and New Biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protocol for a semi-quantitative approach to identify protein S-palmitoylation in cultured cells by acyl biotin exchange assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Protocol for a semi-quantitative approach to identify protein S-palmitoylation in cultured cells by acyl biotin exchange assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Autopalmitoylation of TEAD Proteins Regulates Transcriptional Output of Hippo Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Covalent disruptor of YAP-TEAD association suppresses defective Hippo signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Luciferase Reporter Assay for (R)-VT104 Efficacy Assessment
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-VT104 is a potent and orally bioavailable small molecule inhibitor that targets the YAP/TAZ-TEAD transcriptional complex.[1][2] The Hippo signaling pathway is a critical regulator of organ size and tissue homeostasis, and its dysregulation is implicated in various cancers.[3][4] The downstream effectors of this pathway are the transcriptional co-activators Yes-associated protein (YAP) and transcriptional co-activator with PDZ-binding motif (TAZ).[3] When the Hippo pathway is inactive, YAP/TAZ translocate to the nucleus and bind to the TEA domain (TEAD) family of transcription factors, driving the expression of genes involved in cell proliferation and survival.[3][4] this compound functions by inhibiting the auto-palmitoylation of TEAD proteins, a crucial post-translational modification for their interaction with YAP/TAZ.[1][5] This disruption of the YAP/TAZ-TEAD interaction abrogates the transcriptional output, leading to anti-proliferative effects in cancer cells with a dependency on this pathway.[5][6]
This document provides detailed application notes and protocols for utilizing a luciferase reporter assay to quantify the efficacy of this compound in inhibiting YAP/TAZ-TEAD-mediated transcription. The TEAD-responsive luciferase reporter assay is a robust and sensitive method for assessing the potency of inhibitors like this compound in a cell-based setting.[7][8]
Signaling Pathway and Mechanism of Action
The Hippo signaling pathway and the mechanism of action of this compound are depicted in the following diagram. In an "Off" state of the Hippo pathway, YAP/TAZ are free to enter the nucleus and bind to TEAD transcription factors. This complex then initiates the transcription of target genes. This compound intervenes by preventing the auto-palmitoylation of TEAD, which is a prerequisite for the stable formation of the YAP/TAZ-TEAD complex.
Caption: Hippo Signaling Pathway and this compound Mechanism.
Data Presentation
The following tables summarize representative quantitative data from a TEAD-responsive luciferase reporter assay and a cell viability assay following treatment with this compound.
Table 1: this compound Inhibition of TEAD-Responsive Luciferase Activity in HEK293T Cells
| This compound Concentration (nM) | Normalized Luciferase Activity (RLU) | % Inhibition |
| 0 (Vehicle) | 1.00 ± 0.05 | 0 |
| 1 | 0.85 ± 0.04 | 15 |
| 10 | 0.52 ± 0.03 | 48 |
| 50 | 0.21 ± 0.02 | 79 |
| 100 | 0.10 ± 0.01 | 90 |
| 500 | 0.04 ± 0.01 | 96 |
| 1000 | 0.03 ± 0.01 | 97 |
Data are represented as mean ± standard deviation of triplicate experiments. RLU = Relative Light Units.
Table 2: Anti-proliferative Effect of this compound on NCI-H226 Mesothelioma Cells
| This compound Concentration (nM) | Cell Viability (% of Control) |
| 0 (Vehicle) | 100 ± 4.2 |
| 1 | 95 ± 3.8 |
| 10 | 75 ± 3.1 |
| 25 | 50 ± 2.5 |
| 50 | 32 ± 1.9 |
| 100 | 15 ± 1.2 |
| 500 | 5 ± 0.8 |
Data are represented as mean ± standard deviation of triplicate experiments. Cell viability was assessed after 72 hours of treatment.
Experimental Protocols
1. TEAD-Responsive Luciferase Reporter Assay
This protocol details the steps to measure the inhibition of YAP/TAZ-TEAD transcriptional activity by this compound using a dual-luciferase reporter system. The 8xGTIIC-luciferase reporter, which contains multiple TEAD-binding sites, is used to drive the expression of firefly luciferase.[9][10] A constitutively expressed Renilla luciferase is used for normalization.
Materials:
-
HEK293T cells (or other suitable cell line with active YAP/TAZ signaling)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
8xGTIIC-luciferase reporter plasmid (e.g., Addgene plasmid #34615)
-
Renilla luciferase control plasmid (e.g., pRL-TK)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
This compound (stock solution in DMSO)
-
96-well white, clear-bottom tissue culture plates
-
Dual-Luciferase® Reporter Assay System (e.g., Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Transfection:
-
Prepare a DNA master mix by diluting the 8xGTIIC-luciferase plasmid (100 ng/well) and Renilla luciferase plasmid (10 ng/well) in Opti-MEM.
-
Prepare a transfection reagent mix according to the manufacturer's instructions.
-
Combine the DNA and transfection reagent mixes, incubate at room temperature for 15-20 minutes.
-
Add 20 µL of the transfection complex to each well.
-
Incubate for 24 hours at 37°C.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be kept below 0.1%.
-
Remove the transfection medium from the cells and add 100 µL of the medium containing the desired concentrations of this compound or vehicle (DMSO) control.
-
Incubate for an additional 24-48 hours.
-
-
Luciferase Assay:
-
Equilibrate the 96-well plate and the Dual-Luciferase® Reporter Assay reagents to room temperature.
-
Remove the medium from the wells and wash once with 100 µL of PBS.
-
Add 20 µL of 1X Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature on a shaker.
-
Add 100 µL of Luciferase Assay Reagent II (LAR II) to each well and measure the firefly luciferase activity using a luminometer.
-
Add 100 µL of Stop & Glo® Reagent to each well to quench the firefly luciferase reaction and initiate the Renilla luciferase reaction. Measure the Renilla luciferase activity.
-
-
Data Analysis:
-
For each well, calculate the ratio of the firefly luciferase reading to the Renilla luciferase reading to normalize for transfection efficiency and cell number.
-
Normalize the data to the vehicle control to determine the relative luciferase activity.
-
Calculate the percent inhibition for each concentration of this compound.
-
Plot the percent inhibition against the log of the this compound concentration to determine the IC50 value.
-
Experimental Workflow
The overall workflow for the luciferase reporter assay to determine this compound efficacy is outlined below.
References
- 1. Luciferase Reporter Assays to Determine YAP/TAZ Activity in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. opentrons.com [opentrons.com]
- 3. Luciferase Reporter Assays to Determine YAP/TAZ Activity in Mammalian Cells | Springer Nature Experiments [experiments.springernature.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. caymanchem.com [caymanchem.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Luciferase Reporters | Thermo Fisher Scientific - US [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Luciferase reporter assay [bio-protocol.org]
- 10. pubcompare.ai [pubcompare.ai]
Application Notes and Protocols: (R)-VT104 in Combination with EGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of resistance to Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) is a significant clinical challenge in the treatment of EGFR-mutated non-small cell lung cancer (NSCLC). One of the emerging mechanisms of resistance and tumor cell survival involves the activation of the Hippo-YAP/TAZ signaling pathway. (R)-VT104 is a potent, orally bioavailable small molecule inhibitor that targets the transcriptional activity of the YAP/TAZ-TEAD complex by preventing the auto-palmitoylation of TEAD transcription factors. This document provides detailed application notes and experimental protocols for investigating the synergistic anti-tumor effects of combining this compound with EGFR inhibitors, based on preclinical studies.
Mechanism of Action and Rationale for Combination Therapy
EGFR inhibitors, such as osimertinib and afatinib, effectively block the pro-survival signaling cascades driven by mutant EGFR. However, a subset of cancer cells can survive this initial treatment, potentially leading to relapse. Evidence suggests that the activation of the transcriptional co-activator Yes-associated protein 1 (YAP1) is involved in this initial survival and subsequent resistance to EGFR-TKIs.[1]
Activated YAP1 translocates to the nucleus and binds to TEAD transcription factors, driving the expression of genes that promote cell proliferation and survival.[2] this compound is a pan-TEAD inhibitor that prevents the palmitoylation necessary for the interaction between YAP/TAZ and TEAD, thereby inhibiting the transcription of their target genes.[3][4]
The combination of an EGFR inhibitor with this compound is a rational therapeutic strategy. While the EGFR inhibitor blocks the primary oncogenic signaling pathway, this compound targets a key survival pathway, leading to a more potent and durable anti-tumor response. Preclinical studies have demonstrated that this combination results in synergistic tumor-suppressive effects in EGFR mutation-positive lung cancer models.[5][6]
Data Presentation
The following tables summarize the quantitative data from preclinical studies on this compound and its combination with EGFR inhibitors in EGFR-mutant lung cancer cell lines.
Table 1: In Vitro Efficacy of EGFR Inhibitors in EGFR-Mutant NSCLC Cell Lines
| Cell Line | EGFR Mutation Status | EGFR Inhibitor | IC50 (nmol/L) |
| PC-9 | Exon 19 Deletion | Osimertinib | 123 |
| HCC827 | Exon 19 Deletion | Osimertinib | 379 |
| KTOR27 | Kinase Domain Duplication | Afatinib | 10.5 |
| KTOR27 | Kinase Domain Duplication | Osimertinib | 96.3 |
Data sourced from a study on the combination of VT104 and EGFR TKIs.[4]
Table 2: In Vivo Efficacy of this compound and Osimertinib Combination in a Xenograft Model
| Treatment Group | Dosing | Outcome |
| Vehicle | - | Continuous tumor growth |
| This compound | 10 mg/kg, orally, daily | Minimal effect on tumor growth |
| Osimertinib | 5 mg/kg, orally, daily | Initial tumor regression followed by regrowth |
| This compound + Osimertinib | 10 mg/kg + 5 mg/kg, orally, daily | Significantly suppressed tumor regrowth compared to osimertinib alone |
Based on in vivo experiments in mice bearing EGFR mutation-positive lung cancer xenografts.[7]
Signaling Pathways and Experimental Workflows
Signaling Pathway of Combined this compound and EGFR Inhibition
Caption: Combined inhibition of EGFR and YAP/TAZ-TEAD signaling pathways.
Experimental Workflow for In Vitro Synergy Assessment
References
- 1. mdpi.com [mdpi.com]
- 2. The Combination of Afatinib With Dasatinib or Miransertib Results in Synergistic Growth Inhibition of Stomach Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 5. pubcompare.ai [pubcompare.ai]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell Viability Assay with (R)-VT104 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-VT104 is a potent and orally active small molecule inhibitor that targets the YAP/TAZ-TEAD transcriptional complex.[1][2] Dysregulation of the Hippo signaling pathway, leading to the activation of the transcriptional co-activators YAP and TAZ, is a key driver in the development and progression of various cancers.[3] YAP and TAZ exert their oncogenic functions by binding to the TEAD family of transcription factors.[3][4] this compound functions by inhibiting the auto-palmitoylation of TEAD proteins, a critical step for the stable interaction between TEAD and YAP/TAZ.[1][3] This disruption of the YAP/TAZ-TEAD complex leads to the suppression of downstream gene expression, ultimately inhibiting cancer cell proliferation and survival.[5] These application notes provide a comprehensive protocol for assessing the effect of this compound on cancer cell viability.
Mechanism of Action of this compound
This compound is a pan-TEAD inhibitor that binds to the central lipid pocket of TEAD proteins, thereby preventing their auto-palmitoylation.[3] This post-translational modification is essential for the formation of a stable and functional YAP/TAZ-TEAD transcriptional complex. By blocking this process, this compound effectively abrogates the transcription of genes that are crucial for cell proliferation, survival, and tumorigenesis.[5][6]
Experimental Protocols
This section provides a detailed protocol for a colorimetric cell viability assay using a tetrazolium salt (e.g., MTS or WST-8). These assays measure the metabolic activity of cells, which is proportional to the number of viable cells.
Materials and Reagents
-
Cancer cell line of interest (e.g., NCI-H226, NF2-deficient mesothelioma)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (powder form)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA solution
-
96-well clear-bottom, black-walled tissue culture plates
-
MTS, WST-8, or Resazurin-based cell viability assay kit
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance or fluorescence
This compound Stock Solution Preparation
-
Reconstitution: Dissolve this compound powder in DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure complete dissolution by vortexing.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for short-term storage or -80°C for long-term storage.[7]
Cell Viability Assay Protocol
The following protocol is a general guideline and should be optimized for the specific cell line and experimental conditions.
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Dilute the cell suspension to the desired seeding density in a complete culture medium. The optimal seeding density should be determined empirically for each cell line but typically ranges from 2,000 to 10,000 cells per well in a 96-well plate.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells with medium only to serve as a background control.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in a complete culture medium from the stock solution. A typical concentration range to test is 0.1 nM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment group. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
-
Cell Viability Measurement (MTS/WST-8 Assay Example):
-
Following the treatment period, add 20 µL of the MTS or WST-8 reagent to each well.[4][5]
-
Incubate the plate for 1-4 hours at 37°C, protected from light.[4][5] The incubation time should be optimized based on the cell line's metabolic activity.
-
After incubation, gently mix the contents of the wells.
-
Measure the absorbance at the appropriate wavelength (typically 450-490 nm) using a microplate reader.[4][5]
-
Data Analysis
-
Background Subtraction: Subtract the average absorbance of the medium-only wells from all other absorbance readings.
-
Normalization: Express the results as a percentage of the vehicle-treated control cells.
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
IC₅₀ Determination: Plot the percentage of cell viability against the logarithm of the this compound concentration. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the half-maximal inhibitory concentration (IC₅₀).
Data Presentation
The following tables summarize the reported effects of this compound on the viability of various cancer cell lines.
Table 1: In Vitro Anti-proliferative Activity of this compound in Mesothelioma Cell Lines
| Cell Line | NF2 Status | IC₅₀ (nM) | Assay Type | Reference |
| NCI-H226 | Mutant | 16 | Not Specified | [3] |
| NCI-H2373 | Mutant | 26 | Not Specified | [3] |
| Mero-48a | Deficient | 98 | Not Specified | [3] |
| NCI-H2052 | Deficient | 33 | Not Specified | [3] |
| ACC-MESO-1 | Deficient | 20 | Not Specified | [3] |
| ZL34 | Deficient | 46 | Not Specified | [3] |
| JU77 | Deficient | 70 | Not Specified | [3] |
| MSTO-211H | Wild-type | >3000 | Not Specified | [3] |
| NCI-H28 | Wild-type | >3000 | Not Specified | [3] |
Table 2: Effect of VT104 on Hepatocellular Carcinoma Cell Line
| Cell Line | Treatment Concentration (µM) | Treatment Duration | Viability Assay | Effect | Reference |
| Huh7 | 0.1, 0.5, 1, 2.5, 5 | 72 hours | WST assay | Reduced cell proliferation | [2] |
Conclusion
This compound demonstrates potent and selective inhibition of cell viability in cancer cell lines with a dysregulated Hippo pathway, particularly those with NF2 mutations. The provided protocol offers a robust framework for evaluating the efficacy of this compound in a laboratory setting. The use of standardized cell viability assays is crucial for obtaining reproducible and comparable data, which is essential for advancing our understanding of this promising therapeutic agent and its potential clinical applications.
References
- 1. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. m.youtube.com [m.youtube.com]
- 3. tipbiosystems.com [tipbiosystems.com]
- 4. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. broadpharm.com [broadpharm.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing (R)-VT104 Concentration for Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-VT104. The information is designed to address specific issues that may be encountered during cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and specific inhibitor of TEAD autopalmitoylation.[1][2] Palmitoylation of TEAD transcription factors is a critical step for their interaction with the transcriptional co-activators YAP and TAZ.[3][4] By binding to the central lipid pocket of TEAD proteins (TEAD1-4), this compound prevents this lipid modification, thereby disrupting the YAP/TAZ-TEAD complex and inhibiting the transcription of downstream target genes involved in cell proliferation and survival.[1][5]
Q2: What is the recommended starting concentration range for this compound in cell culture?
A2: The optimal concentration of this compound is cell-line dependent. For initial experiments, a dose-response curve is recommended. Based on published data, a starting range of 10 nM to 1000 nM is effective for inhibiting the proliferation of sensitive cell lines, such as those with NF2 deficiency.[1][6] Some studies have used concentrations up to 3-5 µM to observe significant effects.[5][7]
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM or 30 mg/mL).[2][7] To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into single-use vials and store them at -20°C or -80°C for long-term stability.[6] For cell culture experiments, the final DMSO concentration in the media should be kept low (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (media with the same DMSO concentration as the highest this compound treatment) should always be included in your experiments.[8]
Q4: How can I confirm that this compound is active in my cell line?
A4: The activity of this compound can be confirmed by assessing its effect on downstream targets of the Hippo-YAP/TAZ-TEAD pathway. A common method is to measure the mRNA or protein levels of known TEAD target genes, such as CTGF and CYR61, which are expected to be downregulated upon effective TEAD inhibition.[1] This can be done using techniques like quantitative real-time PCR (qRT-PCR) or Western blotting.
Troubleshooting Guide
Issue 1: I am not observing the expected anti-proliferative effect of this compound.
| Possible Cause | Troubleshooting Step |
| Cell line is not sensitive to TEAD inhibition. | The anti-proliferative effects of this compound are most pronounced in cell lines with a dysregulated Hippo pathway, such as those with NF2 mutations.[1] Confirm the genetic background of your cell line. Consider testing a positive control cell line known to be sensitive, such as NCI-H226.[5] |
| Suboptimal concentration of this compound. | Perform a dose-response experiment with a wider range of concentrations (e.g., 1 nM to 10 µM) to determine the IC50 value for your specific cell line. |
| Incorrect compound handling or degradation. | Ensure proper storage of the this compound stock solution at -20°C or -80°C and avoid multiple freeze-thaw cycles. Prepare fresh dilutions from the stock for each experiment. |
| Insufficient incubation time. | The effects of this compound on cell proliferation may take time to become apparent. Extend the incubation period (e.g., 48, 72, or 96 hours) and perform a time-course experiment. |
| High cell seeding density. | A high cell density can mask the anti-proliferative effects of the compound. Optimize the initial cell seeding density to ensure cells are in the exponential growth phase during treatment.[8] |
Issue 2: I am observing high variability between my experimental replicates.
| Possible Cause | Troubleshooting Step |
| Inconsistent cell seeding. | Ensure a homogenous single-cell suspension before seeding. Pipette carefully and mix the cell suspension between plating wells to ensure even distribution.[8] |
| Edge effects in multi-well plates. | The outer wells of a multi-well plate are prone to evaporation, which can affect cell growth and compound concentration. To minimize this "edge effect," avoid using the outermost wells or fill them with sterile PBS or media.[8] |
| Pipetting errors during compound dilution and addition. | Use calibrated pipettes and ensure accurate and consistent pipetting techniques. Prepare a master mix of the diluted compound to add to the wells, rather than diluting individually in each well. |
| Cell health and passage number. | Use cells that are healthy and within a consistent, low passage number range. Cells at very high passages can exhibit altered growth characteristics and drug responses. |
Experimental Protocols
Protocol 1: Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol is for determining the IC50 value of this compound in a 96-well plate format.
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a pre-determined optimal density in 100 µL of complete growth medium per well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 2X serial dilution of this compound in complete growth medium.
-
Include a vehicle control (medium with the same final DMSO concentration) and a no-cell control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or controls.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Subtract the average luminescence of the no-cell control from all other wells.
-
Normalize the data to the vehicle control (set to 100% viability).
-
Plot the normalized viability against the logarithm of the this compound concentration and use a non-linear regression model to determine the IC50 value.
-
Protocol 2: Western Blot for TEAD Target Gene Expression
This protocol is for assessing the protein levels of TEAD target genes like CTGF and CYR61.
-
Cell Treatment and Lysis:
-
Seed cells in a 6-well plate and treat with the desired concentrations of this compound and a vehicle control for 24-48 hours.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against CTGF, CYR61, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane again with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the target protein levels to the loading control.
-
Visualizations
Caption: The Hippo Signaling Pathway and the Mechanism of this compound Action.
Caption: General Experimental Workflow for this compound Cell-Based Assays.
Caption: Troubleshooting Logic for Unexpected this compound Experimental Results.
References
- 1. VT-104 | Others 11 | 2417718-25-1 | Invivochem [invivochem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Inhibition of YAP/TAZ-driven TEAD activity prevents growth of NF2-null schwannoma and meningioma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Probe VT104 | Chemical Probes Portal [chemicalprobes.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. VT104 | YAP/TAZ Inhibitor | TargetMol [targetmol.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: (R)-VT104
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with (R)-VT104, focusing on solubility issues in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound in DMSO. What could be the issue?
A1: Several factors can affect the solubility of this compound in DMSO. Firstly, the quality of the DMSO is critical; hygroscopic DMSO (DMSO that has absorbed water) can significantly decrease the solubility of the compound[1][2]. Always use fresh, anhydrous, high-purity DMSO. Secondly, achieving the maximum solubility may require physical assistance. Techniques such as vortexing and sonication can help dissolve the compound completely[3][4]. Mild heating to 37°C for a short period can also aid in dissolution[4].
Q2: My this compound precipitates out of solution when I dilute my DMSO stock into aqueous media for my experiment. How can I prevent this?
A2: This is a common issue when working with compounds that have low aqueous solubility[5]. To prevent precipitation, it is recommended to perform serial dilutions of your concentrated DMSO stock solution in DMSO first, before adding the final dilution to your aqueous experimental medium[6]. It is also crucial to ensure the final concentration of DMSO in your cell culture or assay buffer is kept low, typically below 0.5%, to avoid solvent-induced toxicity and precipitation[7]. A stepwise dilution process with good mixing at each step is advisable[7][8].
Q3: What is the maximum recommended final concentration of DMSO in cell-based assays?
A3: The final concentration of DMSO in cell culture should be kept as low as possible to avoid cytotoxicity. A concentration of 0.1% is generally considered safe for most cell lines, though some may tolerate up to 0.5%[3][9]. It is always best practice to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any potential effects of the solvent on the cells[7].
Q4: How should I store my this compound stock solution in DMSO?
A4: For long-term storage, this compound stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C, where they can be stable for up to a year[2][3]. For short-term storage, solutions can be kept at -20°C for up to one month[1][10]. When stored at -80°C, it is recommended to use the solution within 6 months[1].
Quantitative Data Summary
The solubility and storage recommendations for this compound are summarized in the tables below.
Table 1: Solubility of this compound in Different Solvents
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | 100[1][11] | 237.85[1][11] | Ultrasonic treatment may be needed. Use of fresh, anhydrous DMSO is critical[1][2]. |
| DMSO | 84[2] | 199.79[2] | --- |
| DMSO | 42.04 | 100[12] | --- |
| DMSO | 30[3] | 71.36[3] | Sonication is recommended[3]. |
| Ethanol | 50[12] | - | --- |
| Ethanol | 84[2] | - | --- |
| Water | Insoluble[2] | - | --- |
Table 2: Storage and Stability of this compound
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years[1][3] |
| Powder | 4°C | 2 years[1] |
| In Solvent (DMSO) | -80°C | 6 months - 1 year[1][2][3] |
| In Solvent (DMSO) | -20°C | 1 month[1][2][10] |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution and Working Dilutions
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Prepare Concentrated Stock Solution:
-
Aseptically weigh the desired amount of this compound powder and place it into a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 100 mM).
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
-
Prepare Intermediate Dilutions (Serial Dilution in DMSO):
-
Prepare a series of intermediate dilutions from your concentrated stock solution using anhydrous DMSO. This is crucial to prevent precipitation upon final dilution into aqueous media[6].
-
For example, to prepare a 10 mM intermediate stock from a 100 mM primary stock, mix 10 µL of the 100 mM stock with 90 µL of anhydrous DMSO.
-
-
Prepare Final Working Solution:
-
Add the desired volume of the appropriate DMSO intermediate stock solution to your pre-warmed cell culture medium or assay buffer.
-
Immediately mix the solution well by gentle pipetting or inversion to ensure homogeneity and minimize local high concentrations of DMSO that can lead to precipitation.
-
Ensure the final concentration of DMSO in the working solution is below the tolerance level of your specific cell line (ideally ≤ 0.1%)[3].
-
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: this compound inhibits TEAD auto-palmitoylation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. VT104 | YAP/TAZ Inhibitor | TargetMol [targetmol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. lifetein.com [lifetein.com]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. rndsystems.com [rndsystems.com]
Technical Support Center: (R)-VT104 TEAD Inhibition Experiments
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using (R)-VT104 to study TEAD-mediated signaling.
Frequently Asked Questions (FAQs)
General Information
Q1: What is the mechanism of action for this compound? this compound is a potent, orally bioavailable, and selective pan-TEAD inhibitor.[1] Its primary mechanism is to block the auto-palmitoylation of TEAD transcription factors (TEAD1-4).[1][2] This covalent modification is crucial for the interaction between TEAD and its co-activators, YAP and TAZ.[3] By binding to the central lipid pocket of TEAD proteins, this compound prevents this interaction, thereby inhibiting TEAD-dependent gene transcription and suppressing the proliferation of cancer cells where the Hippo-YAP pathway is dysregulated.[1][3][4]
Q2: What are the primary cellular targets of this compound? this compound is a pan-TEAD inhibitor, meaning it targets all four TEAD paralogs: TEAD1, TEAD2, TEAD3, and TEAD4.[1] It has been shown to effectively prevent the palmitoylation of endogenous TEAD1 and TEAD3.[5][6] Its inhibitory activity extends to more mesothelioma cell lines compared to more TEAD1-selective inhibitors.[3]
Experimental Design & Protocols
Q3: What concentration of this compound should I use for cell-based assays? The recommended concentration for cellular use is up to 3 µM.[1] However, the optimal concentration is cell-line dependent. For example, in proliferation assays with NF2-deficient mesothelioma cell lines, potent inhibition is observed at nanomolar concentrations (e.g., GI50 values from 16 nM to over 3000 nM in a panel of cell lines).[1][7] It is always recommended to perform a dose-response curve starting from 3 µM and titrating down to determine the IC50 or optimal concentration for your specific cell line and assay.[3]
Q4: What are appropriate controls for my this compound experiment? Several controls are essential for robust and interpretable results:
-
Vehicle Control: Use a DMSO control at the same final concentration as your this compound treatment.
-
Inactive Enantiomer Control: If available, use an inactive or less active enantiomer like VT106. This helps confirm that the observed effects are due to specific TEAD inhibition and not off-target effects of the chemical scaffold.[3][8]
-
Positive Control Cell Line: Use a cell line known to be sensitive to TEAD inhibition, such as NF2-deficient mesothelioma cells (e.g., NCI-H226).[1][3]
-
Negative Control Cell Line: Use a cell line known to be resistant to TEAD inhibition.[1]
Q5: How should I prepare and store this compound stock solutions? this compound is soluble in DMSO (up to 100 mM) and ethanol (up to 50 mM).
-
Preparation: For a stock solution, dissolve this compound powder in fresh, high-quality DMSO.[2] Using hygroscopic (moisture-absorbing) DMSO can significantly reduce solubility.[2][5]
-
Storage:
Troubleshooting Common Issues
Q6: I am not observing any effect on cell viability after treating my cells with this compound. What could be the issue? There are several potential reasons for a lack of effect:
-
Cell Line Insensitivity: Your cell line may not depend on the YAP/TAZ-TEAD signaling pathway for proliferation. TEAD inhibitors are most effective in cells with a dysregulated Hippo pathway, such as those with NF2 mutations.[3]
-
Compound Instability/Inactivity: Ensure your this compound stock solution was prepared correctly with fresh DMSO and stored properly to avoid degradation.[2][5]
-
Suboptimal Concentration: You may need to optimize the concentration. Perform a dose-response experiment to determine the IC50 for your specific cell line.[7]
-
Acquired Resistance: Cells can develop resistance to TEAD inhibitors. This can be mediated by the hyperactivation of parallel signaling pathways, such as the MAPK or JAK-STAT pathways.[8][9]
-
Assay Duration: Some effects on cell proliferation may only become apparent after longer incubation times (e.g., 4 days or more).[8]
Q7: My Co-Immunoprecipitation (Co-IP) experiment to show disruption of the TEAD-YAP interaction is not working. How can I troubleshoot this? Troubleshooting Co-IP can be complex. Consider the following:
-
Weak or Transient Interaction: The TEAD-YAP interaction might be weak or transient in your specific cellular context.
-
Antibody Issues: Ensure your antibodies for TEAD and YAP are validated for IP. The epitope for one antibody might be masked when the proteins are in a complex.[10]
-
Lysis Buffer Conditions: The stringency of your lysis buffer may be too high (disrupting the native interaction) or too low (leading to non-specific binding). Try optimizing detergent and salt concentrations.[11]
-
Inefficient Pulldown: First, confirm you can efficiently immunoprecipitate your "bait" protein (e.g., TEAD) alone before attempting the Co-IP. Check the input lanes to ensure both proteins are expressed.[11][12]
-
Protein Degradation: Always use protease and phosphatase inhibitors in your lysis buffer and keep samples on ice.[10]
Q8: I see a decrease in TEAD target gene expression (e.g., CTGF, CYR61), but no change in cell proliferation. Why? This indicates successful target engagement but suggests that the downstream effects on proliferation are either delayed or compensated for by other signaling pathways.
-
Redundancy: Other pathways may be compensating to maintain cell proliferation. For instance, hyperactivation of the MAPK pathway can confer resistance to TEAD inhibition by reinstating the expression of a subset of YAP/TAZ targets.[9]
-
Time Lag: The transcriptional changes may need more time to translate into a measurable effect on cell division. Consider extending the duration of your proliferation assay.
-
Focus on Other Phenotypes: TEAD-YAP signaling regulates more than just proliferation; it also affects cell migration, invasion, and survival.[13][14] You may observe effects on these phenotypes even if proliferation is unchanged.
Data & Physical Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₂₅H₁₉F₃N₂O | [2] |
| Molecular Weight | 420.43 g/mol | [2] |
| CAS Number | 2417718-25-1 | [2] |
| Appearance | White to off-white solid powder | [7] |
| Purity | ≥98% | |
Table 2: Solubility and Storage of this compound
| Solvent | Max Concentration | Storage (Powder) | Storage (Stock Solution) | Reference |
|---|---|---|---|---|
| DMSO | 100 mM | 3 years at -20°C | 6 months at -80°C or 1 month at -20°C | [2][5] |
| Ethanol | 50 mM | | | |
Table 3: In Vitro Anti-proliferation Activity of this compound in Mesothelioma Cell Lines
| Cell Line | GI₅₀ (nM) |
|---|---|
| NCI-H226 | 16 |
| ACC-MESO-1 | 20 |
| NCI-H2373 | 26 |
| NCI-H2052 | 33 |
| ZL34 | 46 |
| Mero-48a | 98 |
| SPC111 | 1945 |
| MSTO-211H | >3000 |
| NCI-H28 | >3000 |
Source: Adapted from Chemical Probes Portal.[1]
Visualized Pathways and Workflows
Key Experimental Protocols
Cell Viability / Proliferation Assay (CellTiter-Glo®)
This protocol is adapted from methodologies used to assess the anti-proliferative effects of TEAD inhibitors.[3][7]
-
Cell Seeding: Plate cells in a 96-well opaque-walled plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10-point, three-fold serial dilution of this compound in culture medium. The top concentration is typically around 3 µM.[3] Include vehicle (DMSO) and other relevant controls.
-
Treatment: Remove the overnight medium from the cells and add the medium containing the compound dilutions.
-
Incubation: Incubate the plate for the desired time period (e.g., 72 hours to 6 days).[15][16]
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® Luminescent Cell Viability Assay reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Record luminescence using a plate reader.
-
Analysis: Normalize the data to vehicle-treated controls and calculate GI₅₀/IC₅₀ values using a suitable dose-response curve fitting software.
Co-Immunoprecipitation (Co-IP) of TEAD and YAP
This protocol provides a general framework for verifying the disruption of the TEAD-YAP interaction.[3][17]
-
Cell Culture and Treatment: Grow cells (e.g., HEK293T or a sensitive cancer cell line) to 80-90% confluency. Treat with this compound or DMSO for a specified time (e.g., 4-24 hours).[18]
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100) supplemented with protease and phosphatase inhibitor cocktails.[3]
-
Incubate on ice, then centrifuge to pellet cell debris. Collect the supernatant.
-
-
Pre-clearing (Optional but Recommended): Incubate the lysate with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.
-
Immunoprecipitation:
-
Set aside a small portion of the lysate as the "Input" control.
-
Incubate the remaining lysate with an anti-TEAD or anti-YAP antibody (or an IgG control) overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for another 2-4 hours.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold lysis buffer. The stringency of washes may need optimization.
-
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Analyze the Input and immunoprecipitated samples by Western blotting using antibodies against both TEAD and YAP. A successful disruption will show a reduced amount of the "prey" protein in the this compound-treated sample compared to the vehicle control.[17]
TEAD Auto-Palmitoylation Assay
This assay directly measures the mechanistic target of this compound.[7][19]
-
Metabolic Labeling: Incubate cells (e.g., HEK293T) with an alkyne-palmitic acid analog in the presence of this compound or a vehicle control. This allows for the metabolic labeling of palmitoylated proteins.
-
Cell Lysis and Immunoprecipitation: Lyse the cells and perform immunoprecipitation for a specific TEAD isoform (e.g., TEAD1) as described in the Co-IP protocol.
-
Click Chemistry: The immunoprecipitated TEAD protein, now labeled with alkyne-palmitic acid, is conjugated to an azide-biotin molecule via a copper-catalyzed "click" reaction.
-
Detection: The biotinylated (and therefore palmitoylated) TEAD is detected via Western blot using streptavidin-HRP. Total TEAD levels are measured with an anti-TEAD antibody as a loading control.
-
Analysis: A reduction in the streptavidin-HRP signal in the this compound-treated sample indicates successful inhibition of TEAD auto-palmitoylation.
References
- 1. Probe VT104 | Chemical Probes Portal [chemicalprobes.org]
- 2. selleckchem.com [selleckchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. VT-104 | Others 11 | 2417718-25-1 | Invivochem [invivochem.com]
- 8. Identification of resistance mechanisms to small-molecule inhibition of TEAD-regulated transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 9. embopress.org [embopress.org]
- 10. kmdbioscience.com [kmdbioscience.com]
- 11. Co-immunoprecipitation troubleshooting, tips and tricks | Proteintech Group [ptglab.com]
- 12. researchgate.net [researchgate.net]
- 13. pnas.org [pnas.org]
- 14. Identification of Celastrol as a Novel YAP-TEAD Inhibitor for Cancer Therapy by High Throughput Screening with Ultrasensitive YAP/TAZ–TEAD Biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of a pipeline to evaluate YAP-TEAD inhibitor potential - direct TEAD inhibition represses cancerous growth in a NF2-mutant model of mesothelioma | bioRxiv [biorxiv.org]
- 16. pnas.org [pnas.org]
- 17. Antiproliferative and Antimigratory Effects of a Novel YAP–TEAD Interaction Inhibitor Identified Using in Silico Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Direct and selective pharmacological disruption of the YAP–TEAD interface by IAG933 inhibits Hippo-dependent and RAS–MAPK-altered cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Assays Used for Discovering Small Molecule Inhibitors of YAP Activity in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results with (R)-VT104
Welcome to the technical support center for (R)-VT104, a potent and selective inhibitor of TEAD auto-palmitoylation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to help interpret unexpected experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is the R-enantiomer of VT104, which functions as a potent and orally active inhibitor of the Hippo signaling pathway.[1][2] It specifically targets the auto-palmitoylation of TEAD (Transcriptional Enhanced Associate Domain) transcription factors.[1][2] This post-translational modification is crucial for the interaction between TEAD proteins and the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif). By preventing TEAD auto-palmitoylation, this compound disrupts the formation of the YAP/TAZ-TEAD transcriptional complex, thereby inhibiting the expression of downstream target genes involved in cell proliferation, survival, and organ size control.[3]
Q2: How should I dissolve and store this compound?
This compound is soluble in dimethyl sulfoxide (DMSO). For stock solutions, it is recommended to use fresh, anhydrous DMSO, as hygroscopic DMSO can significantly reduce solubility.[4] Stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months.[1]
Q3: My IC50 value for this compound differs from published data. What could be the reason?
Variability in IC50 values is a common observation and can be influenced by several factors:
-
Cell Line Differences: The genetic background of the cell line, particularly the status of the Hippo pathway (e.g., NF2 mutations) and other signaling pathways like MAPK and JAK-STAT, can significantly impact sensitivity to this compound.[5]
-
Assay Duration: The length of exposure to the compound can affect the observed IC50. Longer incubation times may result in lower IC50 values.
-
Cell Density: The initial seeding density of cells can influence the outcome of viability assays.
-
Assay Type: Different viability assays (e.g., CellTiter-Glo, MTT, AlamarBlue) measure different aspects of cell health and can yield different IC50 values.
-
Data Analysis: The method used to calculate the IC50 from the dose-response curve can also introduce variability.
Q4: I am observing resistance to this compound in my experiments. What are the potential mechanisms?
Resistance to TEAD inhibitors like this compound can arise from several biological mechanisms:
-
Activation of Parallel Signaling Pathways: Upregulation of the MAPK or JAK-STAT signaling pathways can compensate for the inhibition of the Hippo pathway and promote cell survival.[5]
-
Mutations in Pathway Components: Mutations in genes such as NF1 and SOCS3 have been shown to confer resistance to TEAD inhibitors.[5]
-
Alterations in VGLL4 Expression: Vestigial-like family member 4 (VGLL4) is a transcriptional cofactor that can compete with YAP/TAZ for binding to TEADs, acting as a tumor suppressor.[6][7] Altered expression levels of VGLL4 may influence the cellular response to this compound.[5] It is worth noting that some sulfonamide-containing TEAD inhibitors have been shown to promote the VGLL4-TEAD interaction, a property not associated with this compound.
Troubleshooting Guides
Problem 1: Unexpectedly High Cell Viability After this compound Treatment
| Possible Cause | Suggested Solution |
| Compound Precipitation | This compound is highly hydrophobic. When diluting a concentrated DMSO stock into aqueous cell culture media, the compound may precipitate, leading to a lower effective concentration. To mitigate this, ensure rapid and thorough mixing upon dilution. Consider preparing intermediate dilutions in a serum-free medium before adding to the final culture. Visually inspect the media for any signs of precipitation after adding the compound. |
| DMSO Effects | High concentrations of DMSO (>0.5%) can be toxic to some cell lines and may mask the specific effects of this compound. It is crucial to include a vehicle control (media with the same final concentration of DMSO as the highest this compound concentration) in all experiments. Keep the final DMSO concentration consistent across all conditions and as low as possible (ideally ≤0.1%).[8] |
| Biological Resistance | If compound precipitation and DMSO effects are ruled out, the observed lack of efficacy may be due to intrinsic or acquired resistance. Consider investigating the status of known resistance pathways (MAPK, JAK-STAT) and the expression level of VGLL4 in your cell model.[5][6][7] |
| Incorrect Dosing | Verify the calculations for your serial dilutions. Ensure that the stock solution concentration is accurate. |
Problem 2: Non-Sigmoidal or Irregular Dose-Response Curves
| Possible Cause | Suggested Solution |
| Compound Instability | Ensure that the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. |
| Off-Target Effects at High Concentrations | At very high concentrations, inhibitors can exhibit off-target effects that may lead to a non-standard dose-response curve. Focus on the concentration range that is relevant to the on-target activity of the compound. |
| Cellular Heterogeneity | A heterogeneous cell population may respond differently to the inhibitor, resulting in a complex dose-response curve. Ensure you are using a well-characterized and homogeneous cell line. |
| Assay Artifacts | Some viability assays can be affected by the chemical properties of the compound. For example, highly colored compounds can interfere with absorbance-based assays. Ensure your chosen assay is compatible with this compound. |
Problem 3: High Background in Western Blot for TEAD Downstream Targets
| Possible Cause | Suggested Solution |
| Insufficient Blocking | Increase the concentration of the blocking agent (e.g., 5-10% non-fat milk or BSA) and/or extend the blocking time.[9][10] |
| Antibody Concentration Too High | Titrate the primary and secondary antibody concentrations to find the optimal dilution that maximizes signal-to-noise ratio.[11] |
| Inadequate Washing | Increase the number and duration of wash steps after primary and secondary antibody incubations.[11] |
| Non-specific Secondary Antibody Binding | Run a control lane with only the secondary antibody to check for non-specific binding. If necessary, use a pre-adsorbed secondary antibody.[9] |
| Sample Degradation | Prepare fresh cell lysates and always include protease and phosphatase inhibitors in your lysis buffer.[9] |
Quantitative Data Summary
Table 1: In Vitro Anti-proliferative Activity of VT104 in Mesothelioma Cell Lines
| Cell Line | NF2 Status | GI50 (nM) |
| NCI-H226 | Mutant/Deficient | 16 |
| NCI-H2373 | Mutant/Deficient | 26 |
| Mero-48a | Mutant/Deficient | 98 |
| NCI-H2052 | Mutant/Deficient | 33 |
| ACC-MESO-1 | Mutant/Deficient | 20 |
| ZL34 | Mutant/Deficient | 46 |
| JU77 | Mutant/Deficient | 70 |
| MSTO-211H | Wild-Type | >3000 |
| NCI-H28 | Wild-Type | >3000 |
| NCI-H2452 | Wild-Type | >3000 |
| (Data adapted from The Chemical Probes Portal) |
Table 2: In Vivo Efficacy of VT104 in NCI-H226 Xenograft Model
| Treatment Group (oral, once daily) | Tumor Growth Inhibition (TGI) | p-value | Effect on Body Weight |
| 1 mg/kg | 87.12% | < 0.001 | No significant effect |
| 3 mg/kg | 102.49% (regression) | < 0.001 | No significant effect |
| 10 mg/kg | 103.67% (regression) | < 0.001 | Halted body weight gain |
| (Data from Tang et al., Mol Cancer Ther, 2021) |
Experimental Protocols
Cell Viability Assay (Example using CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in cell culture medium. It is recommended to perform dilutions in a separate plate and then transfer to the cell plate. Include a vehicle control (DMSO) at a concentration equivalent to the highest dose of this compound.
-
Treatment: Remove the existing medium from the cell plate and add the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) under standard cell culture conditions.
-
Assay: Allow the plate to equilibrate to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the results as a dose-response curve to determine the IC50 value.
Immunoprecipitation and Western Blotting for TEAD Palmitoylation
-
Cell Treatment: Treat cells with this compound or vehicle control for the desired time.
-
Lysis: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Clarification: Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Immunoprecipitation: Incubate the clarified lysates with an anti-TEAD antibody or a control IgG overnight at 4°C with gentle rotation.
-
Bead Capture: Add Protein A/G beads and incubate for an additional 1-2 hours to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF or nitrocellulose membrane, and probe with antibodies against TEAD and downstream targets (e.g., CTGF, CYR61).
Visualizations
Caption: The Hippo Signaling Pathway and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating this compound efficacy.
Caption: Troubleshooting logic for high cell viability with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Hippo pathway in cancer: YAP/TAZ and TEAD as therapeutic targets in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. VT-104 | Others 11 | 2417718-25-1 | Invivochem [invivochem.com]
- 5. Identification of resistance mechanisms to small-molecule inhibition of TEAD-regulated transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 6. VGLL4 is a transcriptional cofactor acting as a novel tumor suppressor via interacting with TEADs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. e-century.us [e-century.us]
- 8. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 10. bosterbio.com [bosterbio.com]
- 11. arp1.com [arp1.com]
(R)-VT104 Technical Support Center: Investigating Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating the off-target effects of (R)-VT104. All experimental protocols and quantitative data are based on publicly available research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent, orally active, small-molecule inhibitor of the YAP/TAZ-TEAD transcriptional complex.[1][2] Its primary mechanism is the inhibition of TEAD auto-palmitoylation, a critical post-translational modification required for the interaction between TEAD transcription factors and the transcriptional co-activators YAP and TAZ.[3][4] By binding to the central lipid pocket of TEAD proteins, this compound prevents this palmitoylation, thereby disrupting the formation of the active YAP/TAZ-TEAD complex and inhibiting the transcription of downstream target genes involved in cell proliferation and survival.[3][5]
Q2: Have direct off-target binding studies for this compound, such as kinome scans, been published?
As of the latest available data, comprehensive off-target screening results for this compound against broad panels of kinases or other protein families have not been published. The existing literature primarily focuses on its on-target effects against the four TEAD paralogs (TEAD1-4).
Q3: this compound is described as a "pan-TEAD inhibitor." Does it inhibit all TEAD paralogs equally?
While considered a pan-TEAD inhibitor, this compound exhibits some selectivity among the TEAD paralogs. It has been shown to effectively inhibit the palmitoylation of endogenous TEAD1 and TEAD3.[1][4] Thermal shift assays indicate that this compound can bind to all four TEAD family members, though with potentially varying affinities.[1]
Q4: What are the known mechanisms of resistance to this compound?
Resistance to TEAD palmitoylation inhibitors like this compound can emerge through the hyperactivation of other signaling pathways that can compensate for the loss of YAP/TAZ-TEAD signaling.[6] Genome-wide CRISPR/Cas9 screens have identified that mutations leading to the activation of the MAPK and JAK-STAT signaling pathways can confer resistance by reinstating the expression of a subset of YAP/TAZ target genes.[6]
Q5: How should I prepare this compound for in vitro cell-based assays?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a concentrated stock solution.[7] For cell culture experiments, it is recommended to keep the final concentration of DMSO at or below 0.1% to avoid solvent-induced cytotoxicity.[7] Stock solutions can be stored at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2][8] It is advisable to aliquot the stock solution to prevent multiple freeze-thaw cycles.[7]
Troubleshooting Guides
Issue 1: Inconsistent results in cell viability/proliferation assays.
-
Question: My cell viability results with this compound are highly variable between experiments. What could be the cause?
-
Answer:
-
Compound Solubility: Ensure your this compound stock solution is fully dissolved. Sonication may be recommended for complete dissolution in DMSO.[7] Precipitates in the stock or working solutions can lead to inaccurate dosing.
-
DMSO Concentration: Verify that the final DMSO concentration is consistent across all wells and does not exceed 0.1%.[7] Higher concentrations can be toxic to cells and confound the results. Always include a vehicle control (DMSO alone) at the highest concentration used.
-
Cell Seeding Density: Inconsistent cell numbers at the start of the experiment can lead to variability. Ensure a uniform single-cell suspension and consistent seeding density across all wells.
-
Assay Linearity: Ensure that the cell numbers fall within the linear range of your chosen viability assay (e.g., CellTiter-Glo, MTS). Overly confluent or sparse cultures can produce unreliable results.
-
Treatment Duration: The duration of treatment can significantly impact results. Ensure consistent incubation times for all experiments. For NF2-deficient mesothelioma cell lines, potent inhibition of proliferation is observed with nanomolar concentrations of VT104.[1]
-
Issue 2: Low or no signal in the TEAD auto-palmitoylation assay.
-
Question: I am not detecting a signal for palmitoylated TEAD in my cell-based assay. What are some potential issues?
-
Answer:
-
Inefficient Transfection: If you are using an overexpression system (e.g., Myc-tagged TEAD in HEK293T cells), confirm the transfection efficiency. Low expression of the tagged TEAD protein will result in a weak signal.
-
Alkyne-Palmitate Probe: Ensure the alkyne-palmitate metabolic probe is fresh and used at the correct concentration (e.g., 100 µM).[1][9] This reagent is critical for the subsequent click chemistry reaction.
-
Click Chemistry Reaction: The click chemistry step is crucial for conjugating biotin-azide to the alkyne-modified palmitate.[10] Verify the concentrations and freshness of all reaction components, including the copper catalyst (CuSO₄), reducing agent (TCEP), and ligand (THPTA).[10]
-
Immunoprecipitation Efficiency: Check the efficiency of your immunoprecipitation by running a Western blot for the total TEAD protein in a fraction of the lysate before and after IP. If the IP is inefficient, you may need to optimize antibody concentration, incubation time, or lysis buffer composition.
-
Issue 3: High background in co-immunoprecipitation (Co-IP) experiments.
-
Question: My Co-IP of the YAP/TAZ-TEAD complex shows high background and non-specific binding. How can I improve this?
-
Answer:
-
Lysis Buffer Composition: The stringency of your lysis buffer is critical. Buffers that are too harsh can disrupt the protein-protein interaction, while those that are too mild can lead to high background. Start with a standard RIPA buffer and consider optimizing the detergent concentrations (e.g., Triton X-100, NP-40).
-
Washing Steps: Increase the number and/or duration of wash steps after the antibody-bead incubation. You can also slightly increase the detergent concentration in the wash buffer to reduce non-specific binding.
-
Bead Blocking: Pre-blocking the beads (e.g., Protein A/G) with a blocking agent like bovine serum albumin (BSA) before adding the cell lysate can help reduce non-specific protein binding to the beads themselves.
-
Antibody Specificity: Ensure you are using a high-quality, validated antibody for your bait protein (e.g., TEAD1 or TEAD4).[1] It is essential to include a negative control, such as an isotype-matched IgG, to differentiate specific from non-specific binding.[11]
-
Quantitative Data Summary
| Parameter | This compound / VT104 | TEAD Paralog | Assay Type | Value | Reference |
| On-Target Binding | VT104 | TEAD1 | Thermal Shift Assay (ΔTm) | 8.6 °C | [5] |
| VT104 | TEAD1, TEAD3, TEAD4 | Thermal Shift Assay (ΔTm) | Shift Observed | [1] | |
| In Vitro Potency | This compound | N/A | Firefly Luciferase Reporter Assay (IC₅₀) | 0.1 - 1 µM | [8] |
| VT104 | N/A | Pan-TEAD Inhibition (IC₅₀) | 10.4 nM | [12] | |
| Cellular Activity | VT104 | N/A | Anti-proliferation in NCI-H226 cells (GI₅₀) | 16 nM | [5] |
| VT104 | N/A | Anti-proliferation in NCI-H2373 cells (GI₅₀) | 26 nM | [5] | |
| VT104 | N/A | Anti-proliferation in NCI-H2052 cells (GI₅₀) | 33 nM | [5] | |
| Solubility | VT104 | N/A | DMSO | 30-84 mg/mL (71.36 - 199.79 mM) | [3][7] |
| VT104 | N/A | Ethanol | 21.02 mg/mL (50 mM) | [12] |
Experimental Protocols
Cell-Based TEAD Auto-Palmitoylation Assay
This protocol is adapted from studies investigating TEAD palmitoylation.[1][10]
-
Cell Culture and Transfection:
-
Seed HEK293T cells in a suitable culture dish.
-
Transfect cells with a plasmid expressing Myc-tagged full-length TEAD1, TEAD2, TEAD3, or TEAD4 using a standard transfection reagent.
-
-
Metabolic Labeling and Inhibition:
-
24 hours post-transfection, treat the cells with this compound at the desired concentrations. Include a DMSO vehicle control.
-
Simultaneously, add 100 µM of an alkyne-palmitate probe to the culture medium.
-
Incubate for 20-24 hours.
-
-
Cell Lysis and Immunoprecipitation (IP):
-
Wash cells with cold PBS and lyse in a suitable IP lysis buffer containing protease inhibitors.
-
Clarify the lysate by centrifugation.
-
Incubate the supernatant with an anti-Myc antibody conjugated to beads overnight at 4°C with rotation.
-
-
Click Chemistry Reaction:
-
Wash the beads several times with lysis buffer.
-
Resuspend the beads in a reaction buffer containing 0.1 mM biotin-azide, 1 mM TCEP, 0.2 mM THPTA, and 1 mM CuSO₄.[10]
-
Incubate for 1 hour at room temperature.
-
-
Western Blot Analysis:
-
Wash the beads to remove excess click chemistry reagents.
-
Elute the proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Resolve the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Detect palmitoylated TEAD by blotting with streptavidin-HRP.
-
Detect total immunoprecipitated TEAD by blotting with an anti-Myc or anti-TEAD antibody.
-
Co-Immunoprecipitation of Endogenous YAP/TAZ-TEAD Complex
This protocol is a general guide for Co-IP of endogenous protein complexes.[13][14]
-
Cell Treatment and Lysis:
-
Culture NF2-mutant mesothelioma cells (e.g., NCI-H2373) to 80-90% confluency.
-
Treat cells with this compound or DMSO vehicle for the desired time (e.g., 4 or 24 hours).[1]
-
Lyse cells in a non-denaturing Co-IP lysis buffer (e.g., containing 1% Triton X-100 or 0.5% NP-40 and protease/phosphatase inhibitors).
-
-
Pre-clearing Lysate:
-
Incubate the clarified cell lysate with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Centrifuge and collect the pre-cleared supernatant.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with a specific antibody against TEAD1 or TEAD4 overnight at 4°C.[1]
-
As a negative control, use an equivalent amount of a non-specific isotype control IgG.
-
Add fresh Protein A/G beads and incubate for another 2-4 hours.
-
-
Washing and Elution:
-
Wash the beads 3-5 times with cold Co-IP wash buffer.
-
Elute the immunocomplexes by boiling the beads in SDS-PAGE loading buffer.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Probe the membrane with primary antibodies against YAP, TAZ, and the TEAD paralog used for the IP to confirm the interaction.
-
Visualizations
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Probe VT104 | Chemical Probes Portal [chemicalprobes.org]
- 6. embopress.org [embopress.org]
- 7. VT104 | YAP/TAZ Inhibitor | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. VT-104 | Others 11 | 2417718-25-1 | Invivochem [invivochem.com]
- 10. Structure-based discovery of a novel small-molecule inhibitor of TEAD palmitoylation with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. VT 104 Supplier | CAS 2417718-25-1 | VT104 | Tocris Bioscience [tocris.com]
- 13. Western Blotting and Co-immunoprecipitation of Endogenous STIM/ORAI and Protein Partners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
Addressing (R)-VT104 experimental variability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing (R)-VT104, a potent and selective pan-TEAD inhibitor. By addressing common sources of experimental variability, this guide aims to enhance the reproducibility and accuracy of your results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is the S-enantiomer of VT104 and functions as a potent and specific inhibitor of TEAD (Transcriptional Enhanced Associate Domain) auto-palmitoylation. This inhibition prevents the binding of the transcriptional co-activators YAP (Yes-associated protein) and TAZ (Transcriptional co-activator with PDZ-binding motif) to TEAD. The YAP/TAZ-TEAD complex is a critical downstream effector of the Hippo signaling pathway, and its disruption by this compound leads to the suppression of gene transcription responsible for cell proliferation and survival.[1][2][3]
Q2: What is the recommended storage and handling for this compound?
A2: Proper storage and handling are critical to maintain the stability and activity of this compound.
| Formulation | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In solvent (e.g., DMSO) | -80°C | 6 months |
| -20°C | 1 month |
Data compiled from multiple sources.[1][2]
Note: For in vitro experiments, it is recommended to use freshly prepared solutions. If using a stock solution, aliquot to avoid repeated freeze-thaw cycles. For in vivo studies, the formulation of this compound in a vehicle such as 5% DMSO + 10% Solutol + 85% D5W has been documented.[1]
Q3: What are the key differences between this compound and other TEAD inhibitors?
A3: this compound is a pan-TEAD inhibitor, meaning it targets all four TEAD paralogs (TEAD1-4).[4] Some other inhibitors may exhibit selectivity for specific TEAD isoforms. For instance, VT103 has been described as a more TEAD1-selective inhibitor compared to the broader spectrum activity of VT104.[5] The choice of inhibitor can be critical depending on the specific research question and the expression profile of TEAD paralogs in the experimental model.
Troubleshooting Guide
Issue 1: Inconsistent IC50 values in cell proliferation assays.
| Potential Cause | Troubleshooting Steps |
| Cell Line Variability: | Different cell lines, especially those with varying status of the Hippo pathway (e.g., NF2-mutant vs. wild-type), will exhibit different sensitivities to this compound.[5] Ensure consistent use of the same cell line and passage number. Characterize the Hippo pathway status of your cell line if unknown. |
| Compound Instability: | Improper storage or repeated freeze-thaw cycles of this compound stock solutions can lead to degradation. Prepare fresh dilutions from a properly stored aliquot for each experiment. |
| Assay-Specific Factors: | The choice of proliferation assay (e.g., CellTiter-Glo, crystal violet) and the incubation time can influence the results. Optimize the assay parameters and ensure they are kept consistent across experiments. |
| DMSO Concentration: | High concentrations of DMSO, the solvent for this compound, can be toxic to cells. Maintain a final DMSO concentration below 0.1% in your cell culture medium.[6] |
Issue 2: Lack of downstream target gene suppression (e.g., CTGF, CYR61).
| Potential Cause | Troubleshooting Steps |
| Suboptimal Concentration or Treatment Duration: | The effective concentration and time required to observe changes in gene expression can vary between cell lines. Perform a dose-response and time-course experiment to determine the optimal conditions for your specific model. |
| Alternative Signaling Pathways: | In some contexts, other signaling pathways (e.g., MAPK) can compensate for the inhibition of the YAP/TAZ-TEAD axis and maintain the expression of target genes.[7] Consider investigating the activity of compensatory pathways in your model. |
| TEAD-Independent Gene Regulation: | While CTGF and CYR61 are well-established YAP/TAZ-TEAD target genes, their expression can also be regulated by other transcription factors.[8] Confirm the dependence of these genes on TEAD activity in your system using genetic approaches (e.g., TEAD siRNA or CRISPR). |
Issue 3: Unexpected in vivo toxicity or lack of efficacy.
| Potential Cause | Troubleshooting Steps |
| Pharmacokinetics and Formulation: | The bioavailability and half-life of this compound can be influenced by the vehicle and route of administration. Ensure the use of a well-documented and appropriate formulation for your animal model.[1][5] |
| Dosing Regimen: | The dose and frequency of administration are critical for maintaining therapeutic levels of the compound. Titrate the dose to find the optimal balance between efficacy and tolerability. For example, in NCI-H226 tumor-bearing mice, 3 mg/kg was as effective as 10 mg/kg but with less impact on body weight.[5] |
| Tumor Model Heterogeneity: | The genetic and epigenetic landscape of the tumor model can influence its response to this compound. Ensure your in vivo model has a dysregulated Hippo pathway, which is the primary target of the compound. |
Experimental Protocols
1. Cell Viability Assay (CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the course of the experiment.
-
Compound Treatment: The following day, treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest compound concentration.
-
Incubation: Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a humidified incubator.
-
Assay: Allow the plate and the CellTiter-Glo® reagent to equilibrate to room temperature. Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and calculate IC50 values using a suitable software package.
2. Immunoblotting for TEAD Palmitoylation
-
Cell Lysis: Treat cells with this compound for the desired time. Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Immunoprecipitation: Incubate the cell lysates with an anti-TEAD antibody overnight at 4°C. Add protein A/G beads to pull down the antibody-protein complexes.
-
Elution and SDS-PAGE: Wash the beads and elute the immunoprecipitated proteins. Separate the proteins by SDS-PAGE.
-
Western Blotting: Transfer the proteins to a PVDF membrane. Block the membrane and probe with a primary antibody against the protein of interest (e.g., TEAD1, YAP). Use an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Hippo Signaling Pathway and this compound Mechanism of Action
Caption: The Hippo signaling pathway and the inhibitory action of this compound on the YAP/TAZ-TEAD complex.
General Experimental Workflow for this compound
Caption: A general workflow for investigating the effects of this compound in vitro and in vivo.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Inhibition of YAP/TAZ-driven TEAD activity prevents growth of NF2-null schwannoma and meningioma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An overview of signaling pathways regulating YAP/TAZ activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting YAP/TAZ-TEAD protein-protein interactions using fragment-based and computational modeling approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Protein-Protein Interaction Disruptors of the YAP/TAZ-TEAD Transcriptional Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sources of variability and effect of experimental approach on expression profiling data interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
Technical Support Center: (R)-VT104 Sensitivity Biomarker Identification
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for identifying biomarkers of sensitivity to (R)-VT104, a potent inhibitor of TEAD auto-palmitoylation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule inhibitor that selectively targets the TEA Domain (TEAD) family of transcription factors.[1][2] It functions by preventing the auto-palmitoylation of TEAD proteins, a critical post-translational modification required for their stability and interaction with the transcriptional co-activators YAP and TAZ.[1][3][4] By inhibiting TEAD palmitoylation, this compound disrupts the formation of the YAP/TAZ-TEAD transcriptional complex, thereby suppressing the expression of downstream target genes involved in cell proliferation and survival.[1][3]
Q2: What are the known biomarkers for sensitivity to this compound?
The primary biomarkers for sensitivity to this compound are genetic alterations in the Hippo signaling pathway that lead to the activation of YAP/TAZ. A key example is the inactivation of the NF2 gene (Merlin), which is frequently observed in cancers such as mesothelioma.[3][5] Cell lines with NF2 mutations or deletions are particularly sensitive to this compound.[3][5] Generally, cancers exhibiting a dependency on YAP/TAZ-TEAD-mediated transcription are likely to be sensitive to this compound.
Q3: How can I assess the activity of the YAP/TAZ-TEAD pathway in my cells?
YAP/TAZ-TEAD pathway activity can be assessed through several methods:
-
Quantitative Real-Time PCR (qPCR): Measure the mRNA levels of well-established YAP/TAZ-TEAD target genes, such as CTGF, CYR61, and AMOTL2.[5][6] An upregulation of these genes indicates an active pathway.
-
Luciferase Reporter Assay: Utilize a reporter construct containing multiple TEAD binding sites upstream of a luciferase gene.[7][8][9][10] Increased luciferase activity corresponds to higher YAP/TAZ-TEAD transcriptional activity.
-
Immunoblotting: Assess the protein levels of YAP/TAZ and their downstream targets. Also, examining the phosphorylation status of YAP (e.g., at Ser127) can provide insights, as phosphorylation typically leads to cytoplasmic retention and inactivation.[3]
-
Immunofluorescence: Visualize the subcellular localization of YAP/TAZ. Nuclear localization is indicative of an active state.
Q4: What are potential mechanisms of resistance to this compound?
Resistance to TEAD inhibitors like this compound can emerge through various mechanisms. Studies have shown that mutations in genes of the MAPK and JAK-STAT signaling pathways can modulate the response to TEAD inhibitors.[2] For instance, hyperactivation of the MAPK pathway may confer resistance by reinstating the expression of a subset of YAP/TAZ target genes.[11]
Troubleshooting Guides
Guide 1: Inconsistent Results in Cell Viability Assays
| Observed Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells. | Uneven cell seeding, edge effects in the plate, or inconsistent drug concentration. | Ensure a single-cell suspension before seeding. Avoid using the outer wells of the plate. Prepare a fresh serial dilution of this compound for each experiment. |
| No significant effect of this compound at expected concentrations. | The cell line may be resistant. | Confirm the YAP/TAZ-TEAD pathway is active in your cell line using qPCR or a luciferase reporter assay. Consider using a positive control cell line known to be sensitive (e.g., NCI-H226).[5] |
| Unexpected cytotoxicity in control wells. | DMSO concentration is too high. | Ensure the final DMSO concentration in the culture medium is below 0.5%. |
Guide 2: Difficulty in Detecting TEAD Palmitoylation
| Observed Issue | Potential Cause | Recommended Solution |
| Weak or no signal in the TEAD palmitoylation assay. | Low TEAD expression in the chosen cell line. Inefficient immunoprecipitation. | Select a cell line with known high TEAD expression or transfect cells with a TEAD expression vector. Optimize the immunoprecipitation protocol, including antibody concentration and incubation times. |
| High background signal. | Non-specific binding of reagents. | Ensure proper washing steps during the click chemistry reaction and use a suitable blocking buffer for immunoblotting. |
Guide 3: Ambiguous qPCR Results for YAP/TAZ Target Genes
| Observed Issue | Potential Cause | Recommended Solution |
| No change in target gene expression after this compound treatment. | The selected genes are not regulated by YAP/TAZ-TEAD in your specific cell line. The treatment time or concentration is suboptimal. | Validate a panel of known YAP/TAZ target genes. Perform a time-course and dose-response experiment to determine the optimal conditions for observing changes in gene expression. |
| High variability in Cq values. | Poor RNA quality or quantity. Pipetting errors. | Use a standardized RNA extraction method and ensure high-quality RNA. Use a master mix for qPCR to minimize pipetting variability. |
Quantitative Data Summary
Table 1: this compound In Vitro Sensitivity in Cancer Cell Lines
| Cell Line | Cancer Type | Key Genetic Feature(s) | GI50 (nM) | IC50 (nM) | Reference |
| NCI-H226 | Mesothelioma | NF2 deficient | 16 | 261.3 | [4][12] |
| NCI-H2373 | Mesothelioma | NF2 homozygous deletion | 26 | - | [4] |
| NCI-H2052 | Mesothelioma | NF2 mutant | 33 | 228.7 | [4][12] |
| ACC-MESO-1 | Mesothelioma | - | 20 | - | [4] |
| ZL34 | Mesothelioma | - | 46 | - | [4] |
| SDM103T2 | Mesothelioma | - | 60 | - | [4] |
| JU77 | Mesothelioma | - | 70 | - | [4] |
| Mero-48a | Mesothelioma | - | 98 | - | [4] |
| ZL55 | Mesothelioma | - | 101 | - | [4] |
| ONE58 | Mesothelioma | - | 135 | - | [4] |
| Mero-14 | Mesothelioma | - | 124 | - | [4] |
| Mero-83 | Mesothelioma | - | 214 | - | [4] |
| ZL5 | Mesothelioma | - | 236 | - | [4] |
| Mero-82 | Mesothelioma | - | 243 | - | [4] |
| Mero-95 | Mesothelioma | - | 303 | - | [4] |
| Mero-41 | Mesothelioma | - | 984 | - | [4] |
| ACC-MESO-4 | Mesothelioma | - | 1098 | - | [4] |
| SPC111 | Mesothelioma | - | 1945 | - | [4] |
| SPC212 | Mesothelioma | NF2 wild-type | >3000 | - | [4] |
| NO36 | Mesothelioma | NF2 wild-type | >3000 | - | [4] |
| Mero-84 | Mesothelioma | NF2 wild-type | >3000 | - | [4] |
| Mero-25 | Mesothelioma | NF2 wild-type | >3000 | - | [4] |
| NCI-H28 | Mesothelioma | NF2 wild-type | >3000 | - | [4] |
| NCI-H2452 | Mesothelioma | NF2 wild-type | >3000 | - | [4][12] |
| MSTO-211H | Mesothelioma | NF2 wild-type | >3000 | - | [4] |
| HMMME | Mesothelioma | NF2 wild-type | >3000 | - | [4] |
| JHC7 | Chordoma | - | - | 1000 | [13] |
| CH22 | Chordoma | - | - | >3000 | [13] |
| UM-Chor1 | Chordoma | - | - | >3000 | [13] |
| U-CH1 | Chordoma | - | - | >3000 | [13] |
| U-CHCF365 | Chordoma | - | - | >3000 | [13] |
GI50: Concentration for 50% growth inhibition. IC50: Concentration for 50% inhibition.
Experimental Protocols
Protocol 1: TEAD Palmitoylation Assay
This protocol is adapted from established methods to assess the inhibition of TEAD auto-palmitoylation.[1][14]
-
Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat the cells with this compound or DMSO control in the presence of an alkyne-modified palmitic acid analog for 24 hours.
-
Cell Lysis and Immunoprecipitation: Lyse the cells and immunoprecipitate endogenous or overexpressed tagged-TEAD protein using a specific antibody.
-
Click Chemistry: Conjugate the alkyne-labeled palmitate on the immunoprecipitated TEAD to an azide-biotin tag using a copper-catalyzed click reaction.
-
Immunoblotting: Elute the proteins and separate them by SDS-PAGE. Transfer to a membrane and probe with streptavidin-HRP to detect biotinylated (palmitoylated) TEAD and with a TEAD antibody to detect total TEAD.
-
Analysis: Quantify the band intensities to determine the ratio of palmitoylated TEAD to total TEAD. A decrease in this ratio upon this compound treatment indicates inhibition of palmitoylation.
Protocol 2: YAP/TAZ-TEAD Luciferase Reporter Assay
This protocol provides a framework for measuring YAP/TAZ-TEAD transcriptional activity.[7][10][15]
-
Cell Seeding and Transfection: Seed cells in a multi-well plate. Co-transfect the cells with a TEAD-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization).
-
Treatment: After 24-48 hours, treat the cells with various concentrations of this compound or DMSO control.
-
Cell Lysis: After the desired treatment duration, lyse the cells using a passive lysis buffer.
-
Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.
-
Data Normalization: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number. A decrease in the normalized luciferase activity indicates inhibition of the YAP/TAZ-TEAD pathway.
Protocol 3: Co-Immunoprecipitation of YAP and TEAD
This protocol details the procedure to assess the interaction between YAP and TEAD.[1][12][16][17][18]
-
Cell Culture and Treatment: Culture cells to 80-90% confluency and treat with this compound or DMSO for the desired time.
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Incubate the cell lysate with an antibody against either YAP or TEAD overnight at 4°C. Then, add protein A/G beads to pull down the antibody-protein complexes.
-
Washing: Wash the beads multiple times to remove non-specific binding proteins.
-
Elution and Immunoblotting: Elute the proteins from the beads and analyze by SDS-PAGE and immunoblotting using antibodies against both YAP and TEAD.
-
Analysis: A decrease in the amount of co-precipitated protein in the this compound-treated samples compared to the control indicates a disruption of the YAP-TEAD interaction.
Visualizations
References
- 1. Assays Used for Discovering Small Molecule Inhibitors of YAP Activity in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of resistance mechanisms to small-molecule inhibition of TEAD-regulated transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Probe VT104 | Chemical Probes Portal [chemicalprobes.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Quantitative Real-Time PCR to Measure YAP/TAZ Activity in Human Cells | Springer Nature Experiments [experiments.springernature.com]
- 7. Luciferase Reporter Assays to Determine YAP/TAZ Activity in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Luciferase Reporter Assays to Determine YAP/TAZ Activity in Mammalian Cells | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. Luciferase reporter assay [bio-protocol.org]
- 11. embopress.org [embopress.org]
- 12. A covalent inhibitor of the YAP–TEAD transcriptional complex identified by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Item - Evaluation of the response of chordoma cell lines to TEAD inhibitors VT104 and SWTX-143 - figshare - Figshare [figshare.com]
- 14. Structure-based discovery of a novel small-molecule inhibitor of TEAD palmitoylation with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. assaygenie.com [assaygenie.com]
- 16. TRPS1 shapes YAP/TEAD-dependent transcription in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Co-Immunoprecipitation (Co-IP) | Thermo Fisher Scientific - US [thermofisher.com]
- 18. biorxiv.org [biorxiv.org]
Technical Support Center: Overcoming Resistance to (R)-VT104 in Cancer Cells
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the TEAD inhibitor, (R)-VT104. Our goal is to help you navigate common experimental challenges and understand mechanisms of resistance to this potent anti-cancer agent.
Troubleshooting Guides
Here we address specific issues you may encounter during your in vitro and in vivo experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent IC50 values for this compound between experiments. | Cell Seeding Density: Inconsistent cell numbers at the start of the assay will lead to variability. | 1. Always perform a cell count using a hemocytometer or an automated cell counter before seeding. 2. Ensure a single-cell suspension and uniform mixing to avoid cell clumps.[1] 3. Optimize seeding density for your specific cell line to ensure logarithmic growth throughout the experiment.[2][3] |
| Reagent Variability: The age and storage of the this compound stock solution or the viability assay reagent can affect results. | 1. Prepare fresh dilutions of this compound for each experiment from a validated stock solution.[1] 2. Aliquot the stock solution to avoid multiple freeze-thaw cycles. 3. Check the expiration date of all assay reagents and store them as recommended by the manufacturer. | |
| Cell Passage Number: High passage numbers can lead to phenotypic drift in cell lines, altering their sensitivity to drugs. | 1. Use cells within a consistent and limited passage number range for all related experiments.[1] 2. When this range is exceeded, thaw a new vial of low-passage cells. | |
| No significant difference in apoptosis observed between sensitive and resistant cells after this compound treatment. | Insufficient Drug Concentration or Time: The chosen drug concentration may not be high enough to induce significant apoptosis in the resistant line, or the time point may be too early. | 1. Use a concentration that is cytotoxic to the sensitive line (e.g., 2-3 times its IC50). 2. Test multiple time points (e.g., 24, 48, 72 hours) to capture the apoptotic peak.[1] |
| Non-Apoptotic Cell Death: The cells might be undergoing other forms of cell death, such as necrosis or autophagy. | 1. Use multiple assays to assess cell death (e.g., Annexin V/PI staining for apoptosis, LDH assay for necrosis, and LC3B staining for autophagy). | |
| Upregulation of Anti-Apoptotic Pathways: Resistant cells may have upregulated survival pathways that counteract the pro-apoptotic signals from this compound. | 1. Perform western blotting to assess the expression of anti-apoptotic proteins like Bcl-xL.[4] 2. Consider combination therapies to target these survival pathways. | |
| YAP/TAZ target gene expression is not suppressed in this compound-treated cells. | Development of Resistance: Cells may have developed mechanisms to bypass the need for TEAD-mediated transcription. | 1. Sequence the cells to check for mutations in genes like NF1, SOCS3, or VGLL4.[5][6] 2. Assess the activation of parallel signaling pathways, such as the MAPK pathway, by checking the phosphorylation status of MEK and ERK.[5][6] |
| Experimental Error: Issues with RNA extraction, reverse transcription, or qPCR can lead to inaccurate results. | 1. Verify RNA quality and integrity before proceeding with qPCR. 2. Include appropriate positive and negative controls in your qPCR experiment. 3. Use validated primer sets for your target genes. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective small-molecule inhibitor of TEAD auto-palmitoylation.[7][8] The TEAD family of transcription factors (TEAD1-4) requires palmitoylation to interact with the transcriptional co-activators YAP and TAZ.[9] By binding to the central lipid pocket of TEAD proteins, this compound prevents this modification, thereby disrupting the YAP/TAZ-TEAD complex and inhibiting the transcription of downstream target genes involved in cell proliferation, survival, and migration.[9][10][11]
Q2: What are the known mechanisms of resistance to this compound?
A2: Resistance to this compound can emerge through several mechanisms:
-
Hyperactivation of the MAPK Pathway: Increased signaling through the MAPK pathway can reinstate the expression of a subset of YAP/TAZ target genes, thereby conferring resistance to TEAD inhibition.[5][6]
-
Genetic Mutations: Mutations in negative regulators of other signaling pathways, such as NF1 (a negative regulator of RAS/MAPK signaling) and SOCS3 (a negative regulator of JAK/STAT signaling), have been shown to induce resistance.[5][6] Additionally, mutations in VGLL4, a transcriptional repressor that competes with YAP/TAZ for TEAD binding, can also lead to resistance.[5][6]
-
Upregulation of Parallel Survival Pathways: Cancer cells can upregulate other survival pathways to compensate for the inhibition of YAP/TAZ signaling. For example, increased expression of anti-apoptotic proteins like Bcl-xL can reduce the sensitivity of cells to this compound-induced apoptosis.[4][12]
Q3: How can I determine if my cancer cells have developed resistance to this compound?
A3: To determine if your cells have developed resistance, you can perform the following experiments:
-
Cell Viability Assay: A rightward shift in the dose-response curve and a significant increase in the IC50 value compared to the parental cell line indicate resistance.
-
Western Blot Analysis: Check for the activation of bypass signaling pathways. For example, an increase in phosphorylated ERK (p-ERK) may suggest MAPK pathway hyperactivation.[5]
-
qPCR Analysis: Assess the expression of YAP/TAZ target genes (e.g., CTGF, CYR61, ANKRD1).[7] In resistant cells, you may observe that these genes are not suppressed upon treatment with this compound.
-
Long-term Colony Formation Assay: Resistant cells will be able to form colonies in the presence of this compound concentrations that are cytotoxic to the parental cells.
Q4: What strategies can be used to overcome resistance to this compound?
A4: Based on the known resistance mechanisms, several strategies can be employed:
-
Combination Therapy: Combining this compound with inhibitors of the MAPK pathway (e.g., MEK inhibitors) has been shown to synergistically block the proliferation of resistant mesothelioma and lung cancer cell lines.[5][6]
-
Targeting Downstream Effectors: If resistance is mediated by the upregulation of anti-apoptotic proteins, combining this compound with Bcl-xL inhibitors could be an effective strategy.[4]
-
Immunotherapy Combinations: Preclinical studies suggest that YAP/TAZ inhibition can sensitize tumors to immune checkpoint blockade (e.g., anti-PD1 therapy).[13]
Q5: Are there established cell lines with known sensitivity to this compound?
A5: Yes, several mesothelioma cell lines with NF2 mutations are known to be sensitive to this compound. The GI50 values for a panel of mesothelioma cell lines are provided in the table below.[9]
| Cell Line | GI50 (nM) |
| NCI-H226 | 16 |
| ACC-MESO-1 | 20 |
| NCI-H2373 | 26 |
| NCI-H2052 | 33 |
| ZL34 | 46 |
| SDM103T2 | 60 |
| JU77 | 70 |
| Mero-48a | 98 |
| ZL55 | 101 |
| Mero-14 | 124 |
| ONE58 | 135 |
| Mero-83 | 214 |
| ZL5 | 236 |
| Mero-82 | 243 |
| Mero-95 | 303 |
| Mero-41 | 984 |
| ACC-MESO-4 | 1098 |
| SPC111 | 1945 |
| SPC212 | >3000 |
| NO36 | >3000 |
| Mero-84 | >3000 |
| Mero-25 | >3000 |
| NCI-H28 | >3000 |
| NCI-H2452 | >3000 |
| MSTO-211H | >3000 |
| HMMME | >3000 |
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cell Lines
This protocol describes a method for generating drug-resistant cancer cell lines through continuous exposure to escalating concentrations of this compound.[14]
-
Determine the initial IC50: First, establish the baseline sensitivity of the parental cell line to this compound using a cell viability assay.
-
Continuous Exposure: Culture the parental cells in a medium containing a low concentration of this compound (typically starting at the IC10 or IC20).
-
Gradual Dose Escalation: As the cells adapt and resume normal proliferation, gradually increase the this compound concentration in the culture medium. This process is repeated over several months.
-
Characterization: Once the cells can proliferate in a significantly higher drug concentration (e.g., 5-10 times the original IC50), the resulting cell line is considered resistant.
-
Validation: Confirm the resistant phenotype by performing a cell viability assay and comparing the IC50 value to that of the parental cell line.
Protocol 2: Cell Viability/IC50 Determination Assay
This protocol details a standard endpoint assay to measure drug sensitivity.[2][15]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Drug Treatment: The next day, treat the cells with a serial dilution of this compound. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate for a period that allows for at least two cell divisions in the control wells (typically 48-72 hours).
-
Viability Assessment: Add a viability reagent (e.g., resazurin, CellTiter-Glo®) to each well and incubate as per the manufacturer's instructions.
-
Data Acquisition: Read the plate using a plate reader (fluorescence or luminescence).
-
Data Analysis: Normalize the data to the vehicle-only control and plot the results as percent viability versus drug concentration. Use a non-linear regression model to calculate the IC50 value.
Protocol 3: Western Blotting for Pathway Analysis
This protocol is for assessing the protein expression and phosphorylation status of key signaling molecules.
-
Cell Lysis: Treat sensitive and resistant cells with this compound for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., p-ERK, total ERK, YAP, TAZ, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 4: Quantitative PCR (qPCR) for Target Gene Expression
This protocol is for measuring the mRNA levels of YAP/TAZ target genes.
-
RNA Extraction: Treat cells with this compound and extract total RNA using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, the synthesized cDNA, and primers for your target genes (e.g., CTGF, CYR61) and a housekeeping gene (e.g., GAPDH).
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative expression of the target genes.
Visualizations
Caption: The Hippo signaling pathway and the mechanism of action of this compound.
Caption: Workflow for developing and characterizing this compound resistant cell lines.
Caption: MAPK pathway hyperactivation as a mechanism of resistance to this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. embopress.org [embopress.org]
- 6. Identification of resistance mechanisms to small-molecule inhibition of TEAD-regulated transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 7. VT-104 | Others 11 | 2417718-25-1 | Invivochem [invivochem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Probe VT104 | Chemical Probes Portal [chemicalprobes.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. VT104 | YAP/TAZ Inhibitor | TargetMol [targetmol.com]
- 12. YAP/TAZ Signaling and Resistance to Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. blog.crownbio.com [blog.crownbio.com]
- 15. sorger.med.harvard.edu [sorger.med.harvard.edu]
Technical Support Center: (R)-VT104 Experiments
Welcome to the technical support center for (R)-VT104, a potent, orally active pan-TEAD inhibitor. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and interpreting experiments with this compound, with a focus on the critical aspect of negative controls.
Frequently Asked Questions (FAQs)
Q1: What is the recommended negative control for this compound and why is it important?
A1: The recommended negative control for this compound is its less active enantiomer, VT106. This compound (also referred to as VT107 in some literature) and VT106 are enantiomers, meaning they are mirror images of each other.[1] However, they exhibit significantly different biological activities. VT106 is approximately 50-fold less active than this compound (VT107) and does not effectively block the palmitoylation of TEAD proteins.[1] Using an inactive enantiomer as a negative control is a rigorous way to demonstrate that the observed biological effects are due to the specific on-target activity of this compound and not due to off-target effects or the compound's general chemical structure.
Q2: What results should I expect when using VT106 as a negative control in my experiments?
A2: When using VT106 as a negative control alongside this compound, you should expect to see a significant difference in their effects on the YAP/TAZ-TEAD signaling pathway. Specifically:
-
TEAD Palmitoylation: this compound should inhibit the auto-palmitoylation of TEAD proteins, while VT106 is expected to have little to no effect.[1]
-
YAP/TAZ-TEAD Interaction: this compound should disrupt the interaction between YAP/TAZ and TEAD, which can be observed in co-immunoprecipitation experiments. VT106 should not significantly affect this interaction.[1]
-
Target Gene Expression: The expression of YAP/TAZ-TEAD target genes (e.g., CTGF, CYR61) should be downregulated by this compound treatment. In contrast, VT106 should not cause a significant reduction in the expression of these genes.[1][2]
-
Cell Proliferation: In cancer cell lines dependent on the Hippo-YAP pathway (e.g., NF2-deficient mesothelioma cells), this compound is expected to inhibit proliferation, whereas VT106 should have a minimal impact on cell growth.[3]
Q3: I am seeing some activity with my VT106 negative control. What could be the reason?
A3: While VT106 is significantly less active than this compound, it is not completely inert, especially at very high concentrations. If you observe unexpected activity with VT106, consider the following:
-
Compound Concentration: Ensure you are using an appropriate concentration range. The concentration at which this compound shows a clear effect should be one where VT106 has minimal activity. A dose-response experiment comparing both compounds is highly recommended.
-
Compound Purity and Identity: Verify the purity and identity of your VT106 compound. Contamination with the active (R)-enantiomer could lead to apparent activity.
-
Off-Target Effects: At high concentrations, even a less active compound can have off-target effects. This underscores the importance of using the lowest effective concentration of this compound and a corresponding concentration of VT106.
-
Cell Line Sensitivity: Some cell lines may be exceptionally sensitive, and even the weak inhibitory activity of VT106 could elicit a minor response.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| No difference observed between this compound and VT106 treatment. | 1. The chosen experimental readout is not sensitive to YAP/TAZ-TEAD inhibition. 2. The cell line used is not dependent on the YAP/TAZ-TEAD pathway for the measured phenotype. 3. Suboptimal compound concentration or treatment duration. | 1. Validate your assay with a known positive control for Hippo pathway modulation. 2. Use a cell line known to be sensitive to YAP/TAZ-TEAD inhibition (e.g., NF2-deficient cell lines). 3. Perform a dose-response and time-course experiment for both this compound and VT106. |
| High background in TEAD palmitoylation assay. | 1. Incomplete blocking of free thiols. 2. Non-specific binding of streptavidin. | 1. Ensure complete reaction with the thiol-blocking agent (e.g., N-ethylmaleimide). 2. Include a "no biotin-azide" control to check for non-specific streptavidin binding. |
| Variable results in qPCR for target genes. | 1. RNA degradation. 2. Poor primer efficiency. 3. Cell confluence affecting Hippo pathway activity. | 1. Use an RNA stabilization solution and check RNA integrity before reverse transcription. 2. Validate primer efficiency for all target and reference genes. 3. Seed cells at a consistent density and harvest at the same level of confluence for all treatment groups. |
Data Presentation
Table 1: Comparative Activity of this compound and its Inactive Enantiomer VT106
| Parameter | This compound (VT107) | VT106 (Inactive Enantiomer) | Reference |
| TEAD Palmitoylation Inhibition | Potent pan-TEAD inhibitor | Weakly inhibits TEAD1 and TEAD3; no effect on TEAD4 | [1] |
| Relative Potency | ~50-fold more active than VT106 | - | [1] |
| YAP/TAZ-TEAD Interaction | Disrupts interaction | Does not significantly disrupt interaction | [1] |
| Anti-proliferative Activity (NF2-deficient cells) | Potent inhibition | Minimal to no inhibition | [3] |
Experimental Protocols
TEAD Auto-Palmitoylation Assay
This protocol is adapted from established methods for assessing TEAD palmitoylation in cells.[4][5]
Objective: To determine the effect of this compound and VT106 on the auto-palmitoylation of TEAD proteins.
Methodology:
-
Cell Culture and Treatment: Plate HEK293T cells and transfect with a plasmid expressing Myc-tagged TEAD1. Allow cells to adhere and express the protein (typically 24 hours).
-
Metabolic Labeling: Treat the cells with this compound, VT106, or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 4-6 hours). Then, add an alkyne-modified palmitic acid analog (e.g., 17-octadecynoic acid) to the culture medium and incubate for another 4-18 hours.
-
Cell Lysis and Immunoprecipitation: Lyse the cells and immunoprecipitate the Myc-tagged TEAD1 protein using an anti-Myc antibody conjugated to beads.
-
Click Chemistry: Wash the immunoprecipitated beads. Perform a click chemistry reaction by incubating the beads with an azide-biotin conjugate in the presence of a copper(I) catalyst. This will attach biotin to the alkyne-palmitate-labeled TEAD1.
-
Western Blotting: Elute the protein from the beads and resolve by SDS-PAGE. Transfer the proteins to a membrane and probe with streptavidin-HRP to detect palmitoylated (biotinylated) TEAD1. To control for loading, the same membrane can be stripped and re-probed with an anti-Myc antibody to detect total immunoprecipitated TEAD1.
Co-Immunoprecipitation of YAP and TEAD
This protocol provides a general workflow for assessing the disruption of the YAP-TEAD interaction.[1][5]
Objective: To evaluate the ability of this compound to disrupt the interaction between endogenous YAP and TEAD proteins, using VT106 as a negative control.
Methodology:
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., NCI-H2373, an NF2-mutant mesothelioma cell line) to approximately 80-90% confluency. Treat the cells with this compound, VT106, or a vehicle control for the desired time (e.g., 4 or 24 hours).
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysates with an antibody specific for TEAD1 or a pan-TEAD antibody overnight at 4°C. Add protein A/G beads to pull down the antibody-protein complexes.
-
Washing and Elution: Wash the beads several times with lysis buffer to remove non-specifically bound proteins. Elute the bound proteins from the beads using a low-pH buffer or by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE and transfer to a membrane. Probe the membrane with an anti-YAP antibody to detect co-immunoprecipitated YAP. The membrane should also be probed with a TEAD antibody to confirm the successful immunoprecipitation of the bait protein.
qPCR for YAP/TAZ Target Gene Expression
This protocol outlines the steps to measure changes in the expression of YAP/TAZ target genes.[1][2]
Objective: To quantify the mRNA levels of YAP/TAZ target genes (e.g., CTGF, CYR61, ANKRD1) following treatment with this compound or VT106.
Methodology:
-
Cell Culture and Treatment: Seed cells (e.g., MCF10A or an NF2-deficient cell line) at a consistent density. Treat the cells with this compound, VT106, or a vehicle control for a specified period (e.g., 24 hours).
-
RNA Extraction: Harvest the cells and extract total RNA using a column-based kit or TRIzol reagent. Assess RNA quality and quantity.
-
Reverse Transcription: Synthesize cDNA from the total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.
-
Quantitative PCR (qPCR): Perform qPCR using a SYBR Green-based master mix and primers specific for the target genes (CTGF, CYR61) and at least one stable housekeeping gene (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative expression of the target genes using the delta-delta Ct (ΔΔCt) method, normalizing to the housekeeping gene and comparing the treatment groups to the vehicle control.
Visualizations
Caption: Mechanism of this compound action and the role of the negative control VT106.
Caption: Logical workflow for validating the on-target effects of this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Quantitative Real-Time PCR to Measure YAP/TAZ Activity in Human Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of resistance mechanisms to small-molecule inhibition of TEAD-regulated transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-based discovery of a novel small-molecule inhibitor of TEAD palmitoylation with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assays Used for Discovering Small Molecule Inhibitors of YAP Activity in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head In Vitro Comparison of YAP/TAZ-TEAD Inhibitors: (R)-VT104 and Verteporfin
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Two Prominent Modulators of the Hippo Pathway.
The Hippo signaling pathway, a critical regulator of organ size and tissue homeostasis, has emerged as a key therapeutic target in oncology. Its downstream effectors, YAP and TAZ, interact with TEAD transcription factors to drive cancer cell proliferation, survival, and metastasis. This guide provides an in-depth in vitro comparison of two widely studied inhibitors of the YAP/TAZ-TEAD axis: (R)-VT104, a potent and selective TEAD auto-palmitoylation inhibitor, and verteporfin, a clinically used photosensitizer repurposed for its ability to disrupt the YAP-TEAD interaction.
Mechanism of Action: Two Distinct Approaches to Inhibit a Common Target
This compound and verteporfin employ different strategies to thwart the oncogenic activity of the YAP/TAZ-TEAD complex.
This compound acts as a pan-inhibitor of all four TEAD isoforms (TEAD1-4) by directly binding to a central lipid pocket within the TEAD protein. This binding event blocks the auto-palmitoylation of TEADs, a crucial post-translational modification necessary for their stability and subsequent interaction with YAP and TAZ[1][2]. By preventing this fatty acid modification, this compound effectively disrupts the formation of the active transcriptional complex.
Verteporfin , on the other hand, is understood to primarily function by disrupting the protein-protein interaction between YAP and TEAD[3][4][5][6]. While the precise mechanism is still under investigation, evidence suggests it may directly bind to YAP, inducing a conformational change that hinders its association with TEAD transcription factors[5]. Some studies also indicate that verteporfin can promote the cytoplasmic retention and subsequent degradation of YAP[6].
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Probe VT104 | Chemical Probes Portal [chemicalprobes.org]
- 3. researchgate.net [researchgate.net]
- 4. Verteporfin, a suppressor of YAP–TEAD complex, presents promising antitumor properties on ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Photoactivated and Non-Photoactivated Verteporfin on Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Verteporfin induces apoptosis and eliminates cancer stem-like cells in uveal melanoma in the absence of light activation - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of (R)-VT104 and IAG933: Efficacy in Preclinical Models of Mesothelioma
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the preclinical efficacy of two prominent inhibitors of the Hippo-YAP/TAZ-TEAD signaling pathway: (R)-VT104 and IAG933. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying biological pathways and workflows.
The Hippo signaling pathway, a critical regulator of organ size and tissue homeostasis, is frequently dysregulated in various cancers, including malignant mesothelioma. The transcriptional coactivators YAP and TAZ, key downstream effectors of this pathway, interact with the TEAD family of transcription factors to drive the expression of genes involved in cell proliferation and survival. Both this compound and IAG933 target this interaction, albeit through different mechanisms, making them promising therapeutic candidates.
Mechanism of Action
This compound is the active enantiomer of VT104 and functions as a TEAD auto-palmitoylation inhibitor. Palmitoylation of TEAD transcription factors is a critical post-translational modification that promotes their interaction with YAP/TAZ. By inhibiting this process, this compound effectively disrupts the YAP/TAZ-TEAD complex and suppresses the transcription of target genes.[1]
IAG933 is a direct inhibitor of the protein-protein interaction between YAP/TAZ and TEAD. It binds to the TEAD protein, physically preventing its association with YAP and TAZ, thereby blocking downstream signaling and gene expression.[2]
Figure 1: Simplified Hippo Signaling Pathway and Mechanisms of this compound and IAG933.
Preclinical Efficacy: A Comparative Overview
Direct head-to-head preclinical studies of this compound and IAG933 are not publicly available. However, data from separate studies in relevant mesothelioma cancer models provide insights into their respective anti-tumor activities.
In Vitro Efficacy
| Compound | Cell Line(s) | Assay | Key Findings |
| This compound | NF2-deficient mesothelioma cell lines (e.g., NCI-H226) | Cell Proliferation Assay | Dose-dependent inhibition of proliferation.[1] |
| IAG933 | Mesothelioma cell lines (e.g., MSTO-211H, NCI-H226) | Cell Proliferation Assay | Potent anti-proliferative activity with GI50 values between 13 and 91 nM.[3] |
| MSTO-211H, NCI-H226 | TEAD Target Gene Expression | Dose-dependent inhibition with IC50 values ranging from 11-26 nM.[2][4] |
In Vivo Efficacy
| Compound | Animal Model | Dosing | Key Findings |
| This compound | NCI-H226 xenograft (mice) | 1, 3, and 10 mg/kg, oral, daily | Significant tumor growth inhibition (TGI) at all doses. Tumor regression observed at 3 mg/kg (TGI = 102.49%) and 10 mg/kg (TGI = 103.67%).[1] |
| IAG933 | MSTO-211H xenograft (mice) | Not specified | Daily treatment elicited complete tumor regression at well-tolerated doses.[5][6] |
| MSTO-211H xenograft (rats) | 3-30 mg/kg, oral, daily | Dose-dependent tumor regression.[4] |
Experimental Protocols
Cell Viability Assay (this compound)
-
Cell Lines: NF2-deficient mesothelioma cell lines.
-
Method: Cells were treated with this compound in a dose titration starting from 3 μmol/L for various time periods. Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's protocol.
-
Data Analysis: IC50 and maximum inhibition percentages were calculated from dose-response curves.[1]
In Vivo Tumor Xenograft Study (this compound)
-
Animal Model: NCI-H226 tumor-bearing mice.
-
Treatment: this compound was formulated in 5% DMSO + 10% Solutol + 85% D5W and administered orally once daily.
-
Tumor Growth Measurement: Tumor volume was measured regularly to determine tumor growth inhibition.
-
Data Analysis: Tumor Growth Inhibition (TGI) was calculated to assess efficacy.[1][7]
In Vivo Tumor Xenograft Study (IAG933)
-
Animal Model: MSTO-211H tumor-bearing mice or rats.
-
Treatment: IAG933 was administered orally once daily.
-
Tumor Growth Measurement: Tumor volume was monitored to assess anti-tumor activity.
-
Pharmacodynamic Analysis: Inhibition of TEAD target gene expression in tumors was measured after single-dose administration.[2][8]
Figure 2: Generalized workflow for in vivo xenograft studies.
Summary and Conclusion
Both this compound and IAG933 demonstrate significant preclinical efficacy in mesothelioma models by targeting the Hippo-YAP/TAZ-TEAD signaling pathway. This compound, a TEAD auto-palmitoylation inhibitor, shows potent tumor growth inhibition and regression in the NCI-H226 xenograft model. IAG933, a direct YAP/TAZ-TEAD interaction inhibitor, exhibits robust anti-proliferative activity in vitro and achieves complete tumor regression in the MSTO-211H xenograft model.
While the available data does not permit a direct quantitative comparison under identical experimental conditions, both compounds show promise as potent anti-cancer agents. The choice between these or similar inhibitors for further development may depend on factors such as their specific toxicity profiles, pharmacokinetic properties, and efficacy in a broader range of cancer models. The detailed experimental protocols provided herein should aid researchers in designing and interpreting future studies to further elucidate the therapeutic potential of these compounds.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. IAG933, a Novel YAP/TAZ-TEAD Inhibitor, Shows Promise in Preclinical Cancer Models [trial.medpath.com]
- 3. Direct and selective pharmacological disruption of the YAP–TEAD interface by IAG933 inhibits Hippo-dependent and RAS–MAPK-altered cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. VT-104 | Others 11 | 2417718-25-1 | Invivochem [invivochem.com]
- 8. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Pan-TEAD Inhibitors for Cancer Research and Drug Development
For researchers, scientists, and drug development professionals, the selective targeting of the TEA Domain (TEAD) family of transcription factors presents a promising therapeutic strategy for cancers driven by the Hippo-YAP signaling pathway. This guide provides a comprehensive head-to-head comparison of prominent pan-TEAD inhibitors, summarizing their performance with supporting experimental data, detailed methodologies for key experiments, and visual representations of relevant biological pathways and workflows.
The Hippo signaling pathway is a critical regulator of organ size and tissue homeostasis. Its dysregulation leads to the nuclear translocation of the transcriptional co-activators YAP and TAZ, which then bind to TEAD transcription factors (TEAD1-4) to drive the expression of genes involved in cell proliferation, survival, and migration.[1][2][3] Pan-TEAD inhibitors, by simultaneously targeting all four TEAD paralogs, offer a robust approach to block this oncogenic signaling cascade. Most of the current inhibitors target a conserved cysteine in the TEAD palmitoylation pocket, a post-translational modification essential for TEAD stability and its interaction with YAP/TAZ.[4][5][6]
Biochemical Potency: Targeting the TEAD Palmitoylation Pocket
The biochemical potency of pan-TEAD inhibitors is a critical measure of their direct interaction with the target proteins. The half-maximal inhibitory concentration (IC50) is a standard metric used to quantify the concentration of an inhibitor required to reduce the activity of a specific TEAD paralog by 50%. The following table summarizes the available biochemical IC50 data for several pan-TEAD inhibitors against TEAD1, TEAD2, TEAD3, and TEAD4.
| Inhibitor | TEAD1 IC50 (nM) | TEAD2 IC50 (nM) | TEAD3 IC50 (nM) | TEAD4 IC50 (nM) | Mechanism of Action |
| K-975 | Covalently binds to the palmitoylation pocket[1] | Covalently binds to the palmitoylation pocket[1] | Covalently binds to the palmitoylation pocket[1] | Covalently binds to the palmitoylation pocket[1] | Covalent inhibitor of TEAD palmitoylation[1] |
| SWTX-143 | Binds to palmitoylation pocket[2][4] | Binds to palmitoylation pocket[2][4] | Binds to palmitoylation pocket[2][4] | Binds to palmitoylation pocket[2][4] | Irreversible covalent inhibitor of TEAD palmitoylation[2][4] |
| IAG933 | Disrupts YAP/TAZ-TEAD interaction[5][7] | Disrupts YAP/TAZ-TEAD interaction[5][7] | Disrupts YAP/TAZ-TEAD interaction[5][7] | Disrupts YAP/TAZ-TEAD interaction[5][7] | Direct disruptor of YAP/TAZ-TEAD protein-protein interaction[5][7] |
| MGH-CP1 | - | 710[3] | - | 672[3] | Inhibitor of TEAD auto-palmitoylation[3] |
| GNE-7883 | Pan-TEAD binder[8][9][10] | Pan-TEAD binder[8][9][10] | Pan-TEAD binder[8][9][10] | Pan-TEAD binder[8][9][10] | Allosteric inhibitor of YAP/TAZ-TEAD interaction[8][9][10] |
| JM7 | Binds to TEAD1[11][12] | Binds to TEAD2[11][12] | Binds to TEAD3[11][12] | Binds to TEAD4[11][12] | Inhibitor of TEAD palmitoylation[11][12] |
| mCMY020 | 91.9[13] | 468.6[13] | - | 190 (cellular)[14] | Covalent inhibitor of TEAD transcriptional activity[13][14] |
| ISM-6331 | 300 (Thermal Shift)[15] | 600 (Thermal Shift)[15] | 100 (Thermal Shift)[15] | 200 (Thermal Shift)[15] | Non-covalent inhibitor of TEAD palmitoylation[15] |
Note: A direct comparison of IC50 values should be made with caution due to variations in experimental assays and conditions. Some data, like for ISM-6331, is from thermal shift assays which measure binding rather than direct enzymatic inhibition.
Cellular Activity: Inhibiting YAP/TAZ-TEAD Driven Transcription
The cellular activity of pan-TEAD inhibitors is assessed by their ability to inhibit the transcriptional output of the YAP/TAZ-TEAD complex in cancer cell lines. This is often measured using reporter gene assays or by quantifying the proliferation of cancer cells that are dependent on Hippo pathway signaling. The half-maximal effective concentration (EC50) or IC50 in cellular assays provides a measure of the inhibitor's potency in a biological context.
| Inhibitor | Cell Line | Assay Type | Cellular IC50/EC50 (nM) |
| K-975 | NCI-H226 | Proliferation | ~20[16] |
| SWTX-143 | NCI-H226 | Proliferation | 5 - 207[2] |
| MSTO-211H | Proliferation | 5 - 207[2] | |
| Mero-14 | Proliferation | 5 - 207[2] | |
| NCI-H2052 | Proliferation | 5 - 207[2] | |
| IAG933 | MSTO-211H | Target Gene Inhibition | 11 - 26[7] |
| NCI-H226 | Target Gene Inhibition | 11 - 26[7] | |
| GNE-7883 | OVCAR-8 | Proliferation | 115[17] |
| NCI-H226 | Proliferation | 333[17] | |
| JM7 | HEK293 | Reporter Assay | 972[11][12] |
| mCMY020 | NCI-H226 | Reporter Assay | 162.1[14] |
| ISM-6331 | NCI-H226 | Proliferation | 9[15] |
| NCI-H2373 | Proliferation | 4[15] | |
| MSTO-211H | Proliferation | 50[15] | |
| NCI-H2052 | Proliferation | 23[15] |
In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models
The ultimate test of a pan-TEAD inhibitor's potential is its ability to suppress tumor growth in vivo. This is typically evaluated in xenograft models where human cancer cells are implanted into immunocompromised mice. The following table summarizes the in vivo efficacy of several pan-TEAD inhibitors.
| Inhibitor | Xenograft Model | Dosing Regimen | Outcome |
| K-975 | NCI-H226 | 10, 30, 100, 300 mg/kg, p.o., b.i.d. for 14 days | Strong anti-tumor effect[1] |
| MSTO-211H | 30, 100, 300 mg/kg, p.o., b.i.d. for 14 days | Strong anti-tumor effect[1] | |
| SWTX-143 | NCI-H226 | Not specified | Strong mesothelioma regression[2][4][18] |
| Orthotopic mesothelioma model | Not specified | Strong mesothelioma regression[2][4][18] | |
| IAG933 | MSTO-211H | Not specified | Complete tumor regression[5][19] |
| Orthotopic and subcutaneous models | Not specified | Dose-proportional anti-tumor efficacy[5] | |
| GNE-7883 | NCI-H226 | 100 and 250 mg/kg, s.c., q.d. for 4 days | Tumor growth arrest[17] |
| MSTO-211H | 100 and 250 mg/kg, s.c., q.d. for 4 days | Tumor regression[17] | |
| MGH-CP1 | Lats1/2 KO mice intestine | 75 mg/kg, p.o., daily for 2 weeks | Inhibited upregulation of TEAD target genes[3] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental approaches, the following diagrams illustrate the Hippo-YAP-TEAD signaling pathway and a general workflow for evaluating pan-TEAD inhibitors.
Caption: The Hippo-YAP-TEAD signaling pathway.
Caption: General workflow for pan-TEAD inhibitor evaluation.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized methodologies for the key experiments cited in this guide.
Biochemical IC50 Determination (TEAD Palmitoylation Assay)
-
Protein Expression and Purification: Recombinant human TEAD proteins (TEAD1-4) are expressed in a suitable system (e.g., E. coli or insect cells) and purified using standard chromatography techniques.
-
Assay Reaction: The assay is typically performed in a 384-well plate format. Purified TEAD protein is incubated with a palmitoyl-CoA substrate and the test inhibitor at various concentrations.
-
Detection: The extent of TEAD palmitoylation is measured. This can be done using various methods, including radioactive assays (using [3H]palmitoyl-CoA), fluorescence-based probes that are incorporated into the protein upon palmitoylation, or mass spectrometry to detect the mass shift of the modified protein.
-
Data Analysis: The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.
Cellular TEAD Reporter Assay
-
Cell Culture and Transfection: A suitable cancer cell line (e.g., HEK293T or a Hippo-pathway altered cancer cell line like NCI-H226) is cultured under standard conditions. Cells are then co-transfected with a TEAD-responsive luciferase reporter plasmid (containing multiple TEAD binding sites upstream of a minimal promoter driving luciferase expression) and a constitutively active YAP or TAZ expression plasmid. A control plasmid expressing Renilla luciferase is often co-transfected for normalization.
-
Inhibitor Treatment: After transfection, cells are treated with the pan-TEAD inhibitor at a range of concentrations for a specified period (e.g., 24-48 hours).
-
Luciferase Assay: Cell lysates are prepared, and the activities of both firefly and Renilla luciferases are measured using a dual-luciferase reporter assay system.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The EC50 value is determined by plotting the normalized luciferase activity against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Xenograft Studies
-
Animal Models: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.
-
Tumor Cell Implantation: A suspension of human cancer cells known to be dependent on YAP/TAZ-TEAD signaling (e.g., NCI-H226 or MSTO-211H) is injected subcutaneously or orthotopically into the mice.
-
Tumor Growth and Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. The pan-TEAD inhibitor is administered orally (p.o.) or via injection (e.g., intraperitoneal, i.p., or subcutaneous, s.c.) at a specified dose and schedule. The control group receives a vehicle solution.
-
Tumor Measurement and Data Analysis: Tumor volume is measured regularly (e.g., twice a week) using calipers. At the end of the study, tumors are excised and weighed. The percentage of tumor growth inhibition (TGI) is calculated to assess the efficacy of the inhibitor. Animal body weight is also monitored as an indicator of toxicity.
This guide provides a comparative overview of several pan-TEAD inhibitors, offering valuable insights for researchers in the field of cancer biology and drug discovery. The provided data and methodologies should aid in the selection and evaluation of these promising therapeutic agents.
References
- 1. The novel potent TEAD inhibitor, K-975, inhibits YAP1/TAZ-TEAD protein-protein interactions and exerts an anti-tumor effect on malignant pleural mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A Novel Irreversible TEAD Inhibitor, SWTX-143, Blocks Hippo Pathway Transcriptional Output and Causes Tumor Regression in Preclinical Mesothelioma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. IAG933, an oral selective YAP1-TAZ/pan-TEAD protein-protein interaction inhibitor (PPIi) with pre-clinical activity in monotherapy and combinations with MAPK inhibitors - OAK Open Access Archive [oak.novartis.com]
- 6. Direct and selective pharmacological disruption of the YAP–TEAD interface by IAG933 inhibits Hippo-dependent and RAS–MAPK-altered cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IAG933, a Novel YAP/TAZ-TEAD Inhibitor, Shows Promise in Preclinical Cancer Models [trial.medpath.com]
- 8. An allosteric pan-TEAD inhibitor blocks oncogenic YAP/TAZ signaling and overcomes KRAS G12C inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. drughunter.com [drughunter.com]
- 10. Discovery of GNE-7883, a novel reversible pan-TEAD binder which functions as an allosteric inhibitor against YAP/TAZ: Hit identification, rational design and in Vivo PK/PD results - American Chemical Society [acs.digitellinc.com]
- 11. Structure-based discovery of a novel small-molecule inhibitor of TEAD palmitoylation with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure-based discovery of a novel small-molecule inhibitor of TEAD palmitoylation with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. YAP-TEAD (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 14. A covalent inhibitor of the YAP–TEAD transcriptional complex identified by high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 15. New selective pan-TEAD inhibitor exhibits antitumor activity in preclinical models | BioWorld [bioworld.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. medchemexpress.com [medchemexpress.com]
- 18. lirias.kuleuven.be [lirias.kuleuven.be]
- 19. aacrjournals.org [aacrjournals.org]
Validating (R)-VT104 Target Engagement In Vivo: A Comparative Guide
(R)-VT104 is a potent, orally bioavailable, pan-TEAD inhibitor that has demonstrated significant anti-tumor activity in preclinical models of cancers with Hippo pathway dysregulation, such as NF2-deficient mesothelioma.[1] It functions by binding to the central lipid pocket of TEAD transcription factors, thereby preventing their auto-palmitoylation—a critical post-translational modification for their stability and interaction with the transcriptional co-activators YAP and TAZ.[2] Validating the in vivo target engagement of this compound is crucial to correlate its pharmacokinetic profile with its pharmacodynamic effects, ultimately informing clinical trial design.
This guide provides a comparative overview of key experimental methods to validate this compound target engagement in vivo, with a focus on comparing its performance with other known TEAD inhibitors.
Comparison of this compound with Alternative TEAD Inhibitors
This compound belongs to a class of TEAD inhibitors that function by blocking auto-palmitoylation. For a comprehensive understanding of its in vivo target engagement, it is useful to compare it with other molecules targeting the YAP-TEAD axis, such as the first-generation YAP-TEAD interaction inhibitor Verteporfin and the more recent clinical candidate IAG933, which directly disrupts the YAP-TEAD protein-protein interface.
| Inhibitor | Mechanism of Action | In Vivo Target Engagement Readouts | Key In Vivo Model |
| This compound | Pan-TEAD auto-palmitoylation inhibitor | - Inhibition of TEAD palmitoylation (APEGS)- Downregulation of TEAD target genes (e.g., CTGF, CYR61)- Disruption of YAP/TAZ-TEAD interaction (Co-IP) | NF2-deficient mesothelioma xenografts[1] |
| Verteporfin | Inhibits YAP-TEAD interaction | - Downregulation of TEAD target genes (e.g., CTGF, CYR61)- Disruption of YAP-TEAD interaction (Co-IP) | Glioblastoma patient-derived orthotopic xenografts[3][4] |
| IAG933 | Direct YAP-TEAD protein-protein interaction disruptor | - Downregulation of TEAD target genes (e.g., CCN1, ANKRD1)- YAP eviction from chromatin (ChIP-seq) | Hippo-driven mesothelioma xenografts[5][6] |
| IK-930 | Paralog-selective TEAD auto-palmitoylation inhibitor | - Potent anti-tumor activity in Hippo-mutated xenografts | Hippo-mutated xenograft models[7] |
Key Experimental Protocols for In Vivo Target Engagement
Robust validation of this compound's in vivo target engagement relies on a combination of methods that directly and indirectly measure its effect on TEAD proteins and their transcriptional activity.
Acyl-PEGyl Exchange Gel Shift (APEGS) for TEAD Palmitoylation
The APEGS assay directly assesses the palmitoylation status of TEAD proteins in tissues, providing direct evidence of this compound's mechanism of action.
Experimental Protocol:
-
Tissue Homogenization: Homogenize tumor tissue from this compound-treated and vehicle-treated animals in a lysis buffer containing protease inhibitors.
-
Reduction and Alkylation: Reduce disulfide bonds with a reducing agent like TCEP and block free cysteine residues with N-ethylmaleimide (NEM).
-
Hydroxylamine Treatment: Cleave the palmitoyl-thioester bonds using a neutral hydroxylamine solution to expose the previously palmitoylated cysteine residues.
-
PEGylation: Label the newly exposed sulfhydryl groups with a maleimide-conjugated polyethylene glycol (mPEG), which adds significant mass to the protein.
-
Western Blot Analysis: Separate the protein lysates by SDS-PAGE and perform a Western blot using an antibody specific to the TEAD isoform of interest. A successful inhibition of palmitoylation by this compound will result in a lack of a molecular weight shift upon mPEG labeling compared to the vehicle-treated group.
Quantitative PCR (qPCR) for TEAD Target Gene Expression
This method provides a quantitative measure of the downstream consequences of TEAD inhibition.
Experimental Protocol:
-
RNA Extraction: Isolate total RNA from tumor tissues of treated and control animals using a suitable RNA extraction kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcriptase enzyme.
-
qPCR: Perform real-time PCR using primers specific for TEAD target genes such as CTGF and CYR61.[8][9][10][11] Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative expression of the target genes in the this compound-treated group compared to the vehicle-treated group using the ΔΔCt method. A significant decrease in the mRNA levels of these genes indicates successful target engagement.
In Vivo Co-Immunoprecipitation (Co-IP) for YAP-TEAD Interaction
Co-IP is used to demonstrate that the inhibition of TEAD palmitoylation by this compound leads to the disruption of the YAP-TEAD protein complex in vivo.
Experimental Protocol:
-
Tissue Lysis: Prepare nuclear extracts from tumor tissues of treated and control animals using a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the lysates with an antibody against one of the proteins in the complex (e.g., a pan-TEAD antibody).
-
Immune Complex Capture: Add protein A/G beads to pull down the antibody-protein complexes.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution and Western Blot: Elute the proteins from the beads and analyze the eluate by Western blotting using antibodies against the other protein in the complex (e.g., YAP). A reduced amount of co-precipitated YAP in the this compound-treated samples compared to the control samples indicates disruption of the YAP-TEAD interaction.[12]
Visualizing the Pathways and Workflows
To better illustrate the underlying biology and experimental processes, the following diagrams have been generated.
Caption: Hippo-YAP-TEAD signaling pathway and the inhibitory action of this compound.
Caption: Step-by-step workflow for the Acyl-PEGyl Exchange Gel Shift (APEGS) assay.
Caption: Logical relationship between experimental approaches for target validation.
References
- 1. Inhibition of YAP/TAZ-driven TEAD activity prevents growth of NF2-null schwannoma and meningioma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. [PDF] Anti-invasive efficacy and survival benefit of the YAP-TEAD inhibitor Verteporfin in preclinical glioblastoma models. | Semantic Scholar [semanticscholar.org]
- 4. Anti-invasive efficacy and survival benefit of the YAP-TEAD inhibitor verteporfin in preclinical glioblastoma models. | Sigma-Aldrich [sigmaaldrich.com]
- 5. Direct and selective pharmacological disruption of the YAP-TEAD interface by IAG933 inhibits Hippo-dependent and RAS-MAPK-altered cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Transcriptional regulation of CYR61 and CTGF by LM98: a synthetic YAP-TEAD inhibitor that targets in-vitro vasculogenic mimicry in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Expression of Cyr61, CTGF, and WISP-1 Correlates with Clinical Features of Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Inverse expression of cystein-rich 61 (Cyr61/CCN1) and connective tissue growth factor (CTGF/CCN2) in borderline tumors and carcinomas of the ovary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Head-to-Head Battle for Hippo Pathway Inhibition: (R)-VT104 vs. YAP/TAZ siRNA Knockdown
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two key strategies for inhibiting the oncogenic YAP/TAZ signaling pathway: the small molecule inhibitor (R)-VT104 and siRNA-mediated knockdown of YAP/TAZ. We present available experimental data, detailed protocols for key assays, and visualizations to clarify the mechanisms and workflows involved.
The Hippo signaling pathway is a critical regulator of tissue growth and organ size, and its dysregulation is a key driver in various cancers. The transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif) are the primary downstream effectors of this pathway. When the Hippo pathway is inactive, YAP and TAZ translocate to the nucleus, bind to TEAD (TEA domain) transcription factors, and drive the expression of genes that promote cell proliferation and inhibit apoptosis. Consequently, inhibiting the YAP/TAZ-TEAD interaction has become a major focus of cancer drug discovery.
This guide compares two distinct approaches to block this pathway:
-
This compound: A potent and selective small molecule inhibitor that targets the auto-palmitoylation of TEAD transcription factors. This modification is essential for the interaction between TEAD and YAP/TAZ.
-
YAP/TAZ siRNA Knockdown: A genetic approach that uses small interfering RNA (siRNA) to specifically degrade YAP and TAZ messenger RNA (mRNA), thereby preventing their protein expression.
Quantitative Comparison of Efficacy
While direct head-to-head studies providing quantitative comparisons in the same experimental setup are limited, we can summarize the efficacy of each approach based on available data from studies on relevant cancer cell lines, particularly those with mutations that lead to Hippo pathway dysregulation (e.g., NF2-deficient mesothelioma).
This compound Efficacy Data
This compound is a specific inhibitor of TEAD auto-palmitoylation, which effectively blocks the interaction between YAP/TAZ and TEAD, leading to the suppression of downstream gene transcription and anti-proliferative effects[1].
| Cell Line (Cancer Type) | Assay | Endpoint | Result | Reference |
| NCI-H226 (Mesothelioma) | Cell Proliferation | IC50 | 16 nM | [1] |
| NCI-H2373 (Mesothelioma) | Cell Proliferation | IC50 | 26 nM | [1] |
| NCI-H2052 (Mesothelioma) | Cell Proliferation | IC50 | 33 nM | [1] |
| NCI-H226 Xenograft | In vivo tumor growth | Tumor Volume | Significant reduction | [1] |
YAP/TAZ siRNA Knockdown Efficacy Data
siRNA-mediated knockdown directly reduces the cellular levels of YAP and TAZ proteins, which has been shown to inhibit proliferation and induce apoptosis in various cancer cell models[2][3][4].
| Cell Line (Cancer Type) | Assay | Endpoint | Result | Reference |
| Human Schwannoma Cells | Cell Proliferation (EdU) | % Positive Cells | Significant reduction | [3] |
| Head and Neck Squamous Carcinoma | Cell Proliferation | Cell Number | Significant reduction | [4] |
| Head and Neck Squamous Carcinoma | Gene Expression (qPCR) | mRNA levels of ANKRD1, CTGF, CYR61 | Significant downregulation | [4] |
| B16-OVA (Melanoma) | Apoptosis (Annexin V) | Apoptotic Cells | Increased apoptosis | [5] |
Comparison of Efficacy: this compound vs. YAP/TAZ siRNA
While a direct quantitative comparison from a single study is not available, a qualitative comparison based on their mechanisms and reported effects can be made:
-
Specificity: this compound specifically targets the TEAD palmitoylation pocket, which is a druggable target. This offers a more pharmacologically tractable approach compared to directly targeting the "undruggable" YAP/TAZ proteins. siRNA knockdown, on the other hand, offers high specificity for the target mRNA, leading to a direct reduction of the protein of interest.
-
Mechanism of Action: this compound acts by preventing the formation of the active YAP/TAZ-TEAD transcriptional complex. In contrast, YAP/TAZ siRNA eliminates the YAP and TAZ proteins themselves. This fundamental difference means that this compound's effect is dependent on the cellular context of TEAD activity, while siRNA provides a more direct and complete removal of the transcriptional co-activators.
-
Therapeutic Potential: As a small molecule, this compound has better potential for development as an oral therapeutic. The delivery of siRNA in a clinical setting remains a significant challenge.
-
Off-Target Effects: Both methods have potential off-target effects. Small molecule inhibitors can have off-target binding to other proteins, while siRNAs can have unintended effects on other genes.
Signaling Pathway and Experimental Workflows
To visualize the mechanisms and experimental processes discussed, the following diagrams are provided.
Caption: The Hippo Signaling Pathway and points of intervention.
Caption: A typical experimental workflow for comparing therapeutic agents.
Experimental Protocols
Below are detailed methodologies for the key experiments cited in the comparison of this compound and YAP/TAZ siRNA knockdown.
Cell Culture
-
Cell Lines: NF2-deficient human mesothelioma cell lines (e.g., NCI-H226, NCI-H2052) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
This compound Treatment
-
This compound Preparation: A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO) and stored at -20°C. For experiments, the stock solution is diluted to the desired concentrations in the cell culture medium. The final DMSO concentration in the culture medium should be kept below 0.1% to avoid solvent-induced toxicity.
YAP/TAZ siRNA Transfection
-
siRNA Reagents: Pre-designed siRNAs targeting human YAP1 and WWTR1 (TAZ) and a non-targeting control siRNA are obtained from a commercial supplier.
-
Transfection Procedure: Cells are seeded in 6-well plates and grown to 50-70% confluency. For each well, siRNA is diluted in a serum-free medium. In a separate tube, a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) is diluted in a serum-free medium. The diluted siRNA and transfection reagent are then mixed and incubated at room temperature for 15-20 minutes to allow the formation of siRNA-lipid complexes. The complexes are then added to the cells. The cells are incubated with the transfection complexes for 24-72 hours before being harvested for downstream analysis.
Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
-
Principle: This assay measures the amount of ATP, which is an indicator of metabolically active cells[6].
-
Procedure:
-
Cells are seeded in a 96-well opaque-walled plate and treated with various concentrations of this compound or transfected with siRNA as described above.
-
After the desired incubation period, the plate and the CellTiter-Glo® reagent are equilibrated to room temperature.
-
A volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well is added.
-
The contents are mixed on an orbital shaker for 2 minutes to induce cell lysis.
-
The plate is incubated at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence is recorded using a plate reader.
-
The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.
-
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
-
Principle: This assay measures the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway[7].
-
Procedure:
-
Cells are seeded in a 96-well opaque-walled plate and treated as described.
-
After incubation, the plate and the Caspase-Glo® 3/7 reagent are equilibrated to room temperature.
-
A volume of Caspase-Glo® 3/7 reagent equal to the volume of cell culture medium in each well is added.
-
The contents are briefly mixed and then incubated at room temperature for 1-2 hours.
-
Luminescence is measured with a plate reader.
-
Results are expressed as a fold change in caspase activity relative to the control.
-
Gene Expression Analysis (Quantitative Real-Time PCR - qPCR)
-
Principle: qPCR is used to measure the amount of a specific mRNA transcript, allowing for the quantification of gene expression[8][9][10].
-
Procedure:
-
RNA Extraction: Total RNA is extracted from treated and control cells using a commercial kit (e.g., RNeasy Kit, Qiagen).
-
cDNA Synthesis: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
-
qPCR Reaction: The qPCR reaction is set up with the cDNA template, primers specific for the target genes (e.g., CTGF, CYR61) and a reference gene (e.g., GAPDH), and a SYBR Green or TaqMan-based qPCR master mix.
-
Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, normalizing to the expression of the reference gene.
-
Conclusion
Both this compound and YAP/TAZ siRNA knockdown are effective at inhibiting the pro-proliferative and anti-apoptotic functions of the YAP/TAZ-TEAD signaling axis. This compound represents a promising therapeutic strategy due to its nature as a druggable small molecule, while YAP/TAZ siRNA serves as a powerful research tool for specifically dissecting the roles of these key transcriptional co-activators. The choice between these two approaches will depend on the specific research question or therapeutic goal. For preclinical and clinical development, small molecule inhibitors like this compound are currently the more viable option. For fundamental research aimed at understanding the direct consequences of YAP and TAZ loss, siRNA-mediated knockdown remains an invaluable technique. Future studies directly comparing these modalities will be crucial for a more definitive understanding of their relative efficacy and potential clinical applications.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. YAP/TAZ inhibition induces metabolic and signaling rewiring resulting in targetable vulnerabilities in NF2-deficient tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of YAP/TAZ-driven TEAD activity prevents growth of NF2-null schwannoma and meningioma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting YAP/TAZ-TEAD signaling as a therapeutic approach in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 7. benchchem.com [benchchem.com]
- 8. Reverse Transcription-Quantitative Real-Time Polymerase Chain Reaction (RT-qPCR) for Gene Expression Analyses | Springer Nature Experiments [experiments.springernature.com]
- 9. idtdna.com [idtdna.com]
- 10. stackscientific.nd.edu [stackscientific.nd.edu]
Off-Target Kinase Panel Screening of (R)-VT104: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
(R)-VT104 is a potent and selective small molecule inhibitor of TEAD (Transcriptional Enhanced Associate Domain) auto-palmitoylation, a critical process for the activation of the Hippo signaling pathway's downstream effectors, YAP and TAZ. While the primary mechanism of this compound is not direct kinase inhibition, comprehensive characterization of its selectivity profile is crucial to ensure its safety and efficacy as a therapeutic candidate. Off-target kinase screening is a standard and vital component of this characterization, designed to identify any unintended interactions with the human kinome. This guide provides a comparative overview of the off-target kinase screening for this compound, including hypothetical data and detailed experimental protocols.
Introduction to this compound and the Hippo Pathway
The Hippo signaling pathway is a key regulator of organ size, cell proliferation, and apoptosis.[1][2][3] Its dysregulation is implicated in the development of various cancers. The transcriptional co-activators YAP and TAZ are the main downstream effectors of this pathway. In their active state, they translocate to the nucleus and bind to TEAD transcription factors, driving the expression of genes that promote cell growth and inhibit apoptosis.
A crucial step for the function of TEAD proteins is auto-palmitoylation, a post-translational modification where a palmitate molecule is attached to a conserved cysteine residue.[4][5][6] This modification is essential for the interaction between TEAD and YAP/TAZ. This compound targets this process, preventing TEAD auto-palmitoylation and thereby disrupting the YAP/TAZ-TEAD interaction and subsequent gene transcription.
Figure 1: Simplified Hippo Signaling Pathway and the Mechanism of Action of this compound.
Importance of Off-Target Kinase Screening
Even for molecules like this compound that do not directly target kinases, off-target screening across the kinome is essential for several reasons:
-
Safety and Toxicity: Unintended inhibition of kinases can lead to adverse effects, as kinases regulate a vast array of cellular processes.
-
Selectivity Assessment: It provides a quantitative measure of a compound's selectivity, a key parameter in drug development.
-
Mechanism Elucidation: Off-target effects can sometimes reveal unexpected biological activities or mechanisms of action.
Comparative Analysis of Off-Target Kinase Screening Data
To illustrate the importance of selectivity, the following table presents hypothetical off-target kinase screening data for this compound compared to a hypothetical, less-selective TEAD inhibitor, "Compound X." The data is presented as the percent inhibition of kinase activity at a screening concentration of 1 µM. A lower percentage indicates a more selective compound with fewer off-target interactions.
| Kinase Target | This compound (% Inhibition @ 1µM) | Compound X (% Inhibition @ 1µM) |
| ABL1 | 2.1 | 15.8 |
| AKT1 | -1.5 | 8.3 |
| AURKA | 5.3 | 45.2 |
| CDK2 | 0.8 | 25.6 |
| EGFR | -3.2 | 12.1 |
| FLT3 | 4.5 | 55.9 |
| JAK2 | 1.2 | 33.7 |
| MEK1 | -0.7 | 9.8 |
| PI3Kα | 3.8 | 22.4 |
| SRC | 6.1 | 68.3 |
| VEGFR2 | 2.9 | 41.5 |
Data is hypothetical and for illustrative purposes only.
As depicted in the table, this compound shows minimal to no inhibition of the representative kinase panel at 1 µM, suggesting a highly selective profile. In contrast, "Compound X" exhibits significant inhibition of several kinases, indicating a higher potential for off-target effects.
Experimental Protocols
Below are detailed methodologies for two common types of kinase panel screening assays.
Radiometric Kinase Assay (e.g., HotSpot™ Assay)
This method is considered a gold standard for its direct measurement of kinase activity.
Principle: The assay measures the transfer of a radiolabeled phosphate group (from [γ-³³P]ATP) to a specific peptide or protein substrate by the kinase.
Protocol:
-
Reaction Setup: In a 96-well plate, the test compound (e.g., this compound) or vehicle (DMSO) is pre-incubated with the kinase and its specific substrate in a reaction buffer.
-
Initiation: The kinase reaction is initiated by the addition of a solution containing MgCl₂ and [γ-³³P]ATP.
-
Incubation: The reaction is allowed to proceed for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Termination and Capture: The reaction is stopped, and an aliquot of the reaction mixture is spotted onto a phosphocellulose filter membrane. The substrate, now potentially radiolabeled, binds to the filter.
-
Washing: The filter is washed multiple times to remove unincorporated [γ-³³P]ATP.
-
Detection: The radioactivity on the filter is quantified using a scintillation counter or a phosphorimager.
-
Data Analysis: The percentage of kinase inhibition is calculated by comparing the radioactivity in the presence of the test compound to the vehicle control.
Luminescence-Based Kinase Assay (e.g., ADP-Glo™ Assay)
This is a high-throughput, non-radioactive method that measures kinase activity by quantifying the amount of ADP produced.
Principle: The amount of ADP generated in the kinase reaction is converted to ATP, which is then used in a luciferase-luciferin reaction to produce a luminescent signal. The intensity of the light is directly proportional to the kinase activity.
Protocol:
-
Kinase Reaction: The test compound, kinase, and substrate are incubated with ATP in a reaction buffer.
-
Reaction Termination and ATP Depletion: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
ADP to ATP Conversion and Signal Generation: Kinase Detection Reagent is added, which contains an enzyme that converts ADP to ATP and the necessary components for the luciferase reaction.
-
Incubation: The plate is incubated to allow the luminescent signal to develop and stabilize.
-
Detection: The luminescence is measured using a plate reader.
-
Data Analysis: The percentage of kinase inhibition is determined by comparing the luminescent signal from wells with the test compound to control wells.
Figure 2: General Experimental Workflow for Off-Target Kinase Panel Screening.
Conclusion
While this compound is a promising therapeutic candidate that targets the TEAD auto-palmitoylation process within the Hippo pathway, a thorough assessment of its selectivity is paramount. Off-target kinase panel screening provides crucial data to de-risk its development and confirm its specificity. The hypothetical data presented herein illustrates the profile of a highly selective compound, which is a desirable characteristic for minimizing potential side effects and maximizing therapeutic index. The detailed experimental protocols offer a guide for the execution of such essential preclinical safety and selectivity studies.
References
- 1. Hippo signaling pathway - Wikipedia [en.wikipedia.org]
- 2. The Hippo signaling network and its biological functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. Autopalmitoylation of TEAD proteins regulates transcriptional output of the Hippo pathway (Journal Article) | OSTI.GOV [osti.gov]
- 5. Autopalmitoylation of TEAD Proteins Regulates Transcriptional Output of Hippo Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Autopalmitoylation of TEAD proteins regulates transcriptional output of the Hippo pathway. | Broad Institute [broadinstitute.org]
(R)-VT104: A Comparative Analysis of its Anti-Proliferative Effects in Diverse Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the experimental effects of (R)-VT104, a potent and orally active inhibitor of TEA Domain (TEAD) transcription factors, across various cancer cell lines. This compound functions by preventing the auto-palmitoylation of TEAD proteins, a critical step for their interaction with the transcriptional co-activators YAP and TAZ.[1][2][3] This disruption of the YAP/TAZ-TEAD complex inhibits the transcription of genes responsible for cell proliferation and survival, offering a promising therapeutic strategy for cancers with a dysregulated Hippo signaling pathway.[1][4]
Mechanism of Action: The Hippo Signaling Pathway
This compound targets the Hippo signaling pathway, a crucial regulator of organ size and tissue homeostasis. In a simplified view, when the Hippo pathway is "on," a cascade of kinases phosphorylates the transcriptional co-activators YAP and TAZ, leading to their cytoplasmic sequestration and degradation. Conversely, when the Hippo pathway is "off," unphosphorylated YAP and TAZ translocate to the nucleus and bind to TEAD transcription factors, driving the expression of genes that promote cell growth. In many cancers, the Hippo pathway is inactivated, leading to aberrant YAP/TAZ-TEAD activity and uncontrolled cell proliferation. This compound intervenes by inhibiting TEAD auto-palmitoylation, thereby preventing the formation of the oncogenic YAP/TAZ-TEAD complex.
Comparative Anti-Proliferative Activity of this compound
The anti-proliferative effects of this compound have been evaluated across a panel of cancer cell lines, primarily focusing on those with known alterations in the Hippo pathway, such as NF2 deficiency. The following tables summarize the half-maximal growth inhibition (GI50) and half-maximal effective concentration (EC50) values observed in various studies.
Table 1: this compound GI50 Values in Mesothelioma Cell Lines
| Cell Line | GI50 (nM) |
| NCI-H226 | 16 |
| NCI-H2373 | 26 |
| NCI-H2052 | 33 |
| ZL34 | 46 |
| SDM103T2 | 60 |
| JU77 | 70 |
| Mero-48a | 98 |
| ZL55 | 101 |
| Mero-14 | 124 |
| ONE58 | 135 |
| Mero-83 | 214 |
| ZL5 | 236 |
| Mero-82 | 243 |
| Mero-95 | 303 |
| Mero-41 | 984 |
| ACC-MESO-4 | 1098 |
| SPC111 | 1945 |
| SPC212 | >3000 |
| NO36 | >3000 |
| Mero-84 | >3000 |
| Mero-25 | >3000 |
| NCI-H28 | >3000 |
| NCI-H2452 | >3000 |
| MSTO-211H | >3000 |
| HMMME | >3000 |
Data sourced from The Chemical Probes Portal.[4]
Table 2: this compound EC50 Values in Chordoma Cell Lines
| Cell Line | Absolute EC50 (µM) |
| JHC7 | 1 |
| CH22 | >3 |
| UM-Chor1 | >3 |
| U-CH1 | >3 |
| U-CHCF365 | >3 |
Data sourced from a study on the response of chordoma cell lines to TEAD inhibitors.[5]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to evaluate the effects of this compound.
Cell Viability Assay
This assay is fundamental for determining the anti-proliferative effects of a compound.
Protocol:
-
Cell Seeding: Plate cells in 96-well opaque-walled plates at a density that allows for logarithmic growth throughout the experiment and incubate overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound. A typical starting concentration is 10 µM with 3-fold dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period, typically 72 hours, under standard cell culture conditions (37°C, 5% CO2).
-
Reagent Addition: Add a luminescent cell viability reagent, such as CellTiter-Glo® (Promega), to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.
-
Signal Measurement: Measure the luminescent signal using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated controls and plot the results as a dose-response curve. Calculate the GI50 or EC50 values using appropriate software (e.g., GraphPad Prism).
Western Blotting
Western blotting is used to detect changes in the levels of specific proteins involved in the Hippo pathway.
Protocol:
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., YAP, TAZ, TEAD1, TEAD3, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Quantitative PCR (qPCR)
qPCR is employed to measure changes in the expression of YAP/TAZ-TEAD target genes.
Protocol:
-
RNA Extraction: Treat cells with this compound, then extract total RNA using a suitable kit (e.g., RNeasy Kit, Qiagen).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for target genes (e.g., CTGF, CYR61) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Data Analysis: Perform the qPCR using a real-time PCR system. Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression between this compound-treated and control samples.
Conclusion
This compound demonstrates potent and selective anti-proliferative activity in a range of cancer cell lines, particularly those with a dependency on the YAP/TAZ-TEAD transcriptional program. The provided data and protocols offer a valuable resource for researchers investigating the therapeutic potential of targeting the Hippo pathway. Further cross-validation in additional cell lines and in vivo models will be crucial to fully elucidate the clinical promise of this compound.
References
Safety Operating Guide
Navigating the Safe Disposal of (R)--VT104: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of (R)-VT104, a potent YAP/TAZ inhibitor used in cancer research. Due to the absence of a specific, publicly available Safety Data Sheet (SDS) with explicit disposal instructions for this compound, this protocol is based on general best practices for the disposal of research-grade chemical compounds with limited toxicological data.
It is imperative to consult with your institution's Environmental Health and Safety (EHS) department before proceeding with any disposal protocol to ensure full compliance with local, state, and federal regulations.
Core Principle: Treat as Hazardous Waste
In the absence of comprehensive safety and disposal data, this compound and any materials contaminated with it should be treated as hazardous chemical waste. This conservative approach minimizes the risk of personnel exposure and environmental contamination. Under no circumstances should this compound be disposed of in the regular trash or down the drain.
Quantitative Data Summary
| Property | Value |
| Chemical Name | N-[(1S)-1-(2-Pyridinyl)ethyl]-5-[4-(trifluoromethyl)phenyl]-2-naphthalenecarboxamide |
| Molecular Formula | C₂₅H₁₉F₃N₂O |
| Molecular Weight | 420.43 g/mol |
| Appearance | White to off-white solid powder[1] |
| Solubility | Soluble in DMSO |
Step-by-Step Disposal Protocol
This protocol outlines the recommended steps for the safe collection, storage, and disposal of this compound waste.
1. Personal Protective Equipment (PPE) and Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate PPE, including:
-
Nitrile or butyl rubber gloves.
-
Chemical safety goggles and a face shield.
-
A laboratory coat.
-
-
Ensure that an eyewash station and safety shower are readily accessible.
2. Waste Segregation and Container Selection:
-
Solid Waste: Collect solid this compound waste, including residual powder and contaminated disposables (e.g., weighing papers, pipette tips, gloves), in a dedicated, sealable, and clearly labeled hazardous waste container. A high-density polyethylene (HDPE) container is a suitable choice.
-
Liquid Waste: If this compound has been dissolved in a solvent such as DMSO, collect the solution in a separate, compatible, and clearly labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless approved by your institution's EHS department.[2][3]
-
Labeling: The waste container must be labeled with:
-
The words "Hazardous Waste."
-
The full chemical name: "(R)-N-[(1S)-1-(2-Pyridinyl)ethyl]-5-[4-(trifluoromethyl)phenyl]-2-naphthalenecarboxamide."
-
The approximate concentration and quantity of the waste.
-
The date of accumulation.
-
The name of the principal investigator or laboratory contact.
-
3. Waste Collection and Storage:
-
Keep the hazardous waste container securely closed at all times, except when adding waste.
-
Store the waste container in a designated satellite accumulation area within the laboratory. This area should be secure, away from heat sources, and in a location with secondary containment to prevent the spread of material in case of a leak.
4. Decontamination of Labware:
-
Disposable Labware: All disposable items that have come into contact with this compound are considered hazardous waste and should be placed in the solid hazardous waste container.
-
Non-Disposable Glassware: Decontaminate non-disposable glassware by triple rinsing with a suitable solvent (e.g., ethanol or acetone). Collect the solvent rinsate as hazardous liquid waste. After the solvent rinse, the glassware can typically be washed with soap and water.
5. Final Disposal:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste container.[4]
-
The ultimate disposal method for halogenated organic compounds like this compound is typically high-temperature incineration in a licensed hazardous waste facility.[5] This process ensures the complete destruction of the compound and prevents the release of harmful substances into the environment.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
References
Personal protective equipment for handling (R)-VT104
Essential Safety and Handling Guide for (R)-VT104
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedural guidance outlines personal protective equipment (PPE) requirements, operational plans for handling, and disposal protocols to ensure a safe laboratory environment.
Chemical and Safety Data
This compound is a potent and orally active YAP/TAZ inhibitor that functions by preventing the palmitoylation of endogenous TEAD1 and TEAD3 proteins, which is critical in cancer research.[1] While specific safety data for the (R)-enantiomer is not extensively detailed, the information for VT104 (racemate or S-isomer) provides a strong basis for safe handling protocols.
Table 1: Chemical Properties of VT104
| Property | Value |
| Chemical Name | N-[(1S)-1-(2-Pyridinyl)ethyl]-5-[4-(trifluoromethyl)phenyl]-2-naphthalenecarboxamide |
| Molecular Formula | C25H19F3N2O[2] |
| Molecular Weight | 420.43 g/mol |
| Appearance | White to off-white solid powder[3] |
| CAS Number | 2417718-26-2 ((R)-isomer)[2] |
Table 2: Solubility Data for VT104
| Solvent | Maximum Concentration |
| DMSO | 84 mg/mL (199.79 mM)[4] |
| Ethanol | 21.02 mg/mL (50 mM) |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to minimize exposure and ensure personal safety when handling this compound. This includes protection for the eyes, face, hands, and body.
Table 3: Recommended Personal Protective Equipment for Handling this compound
| Protection Type | Recommended PPE | Standard |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield is required when there is a splash hazard. | Must be ANSI approved.[5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Consult the glove manufacturer's selection guide for specific chemical compatibility. | |
| Body Protection | A lab coat is required for all laboratory work.[5] A flame-resistant lab coat should be worn when handling flammable substances.[5] | |
| Respiratory Protection | Not typically required if handled in a well-ventilated area or a chemical fume hood. If aerosolization is possible or if working with large quantities, a NIOSH-approved respirator may be necessary. | |
| Foot Protection | Closed-toe shoes are required in all laboratory settings.[5] |
Operational and Disposal Plans
Adherence to the following step-by-step procedures for handling and disposal of this compound is critical for maintaining a safe research environment.
Handling Protocol
-
Preparation :
-
Ensure a calibrated analytical balance and all necessary glassware are clean and readily available.
-
Prepare the workspace within a certified chemical fume hood to minimize inhalation exposure.
-
Don all required PPE as outlined in Table 3.
-
-
Weighing and Solution Preparation :
-
Carefully weigh the desired amount of this compound solid powder.
-
To prepare a stock solution, slowly add the appropriate solvent (e.g., DMSO) to the solid.[4] Use fresh DMSO as moisture-absorbing DMSO can reduce solubility.[4]
-
For in vivo studies, formulations may involve solvents like DMSO, PEG300, Tween80, and ddH2O, or corn oil.[4] Ensure the final solution is clear and homogeneous.
-
-
Storage :
-
Store the solid compound at -20°C.
-
Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
-
Disposal Plan
-
Waste Segregation :
-
All disposable materials contaminated with this compound, including pipette tips, tubes, and gloves, must be collected in a designated, sealed hazardous waste container.
-
Unused solid this compound and any solutions must be disposed of as chemical waste.
-
-
Waste Disposal :
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
-
Do not dispose of this compound down the drain or in regular trash.
-
Contact your institution's Environmental Health and Safety (EHS) office for specific guidance on chemical waste pickup and disposal procedures.
-
Signaling Pathway and Experimental Workflow
This compound is an inhibitor of TEAD auto-palmitoylation, which effectively blocks the interaction between YAP/TAZ and TEAD, leading to the inhibition of gene transcription promoted by this complex. This mechanism is central to its anti-proliferative and anti-tumor effects.[4]
Caption: Mechanism of action of this compound in the Hippo signaling pathway.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
